molecular formula C9H17N B3046354 Spiro[3.5]nonan-7-amine CAS No. 1232433-32-7

Spiro[3.5]nonan-7-amine

Cat. No.: B3046354
CAS No.: 1232433-32-7
M. Wt: 139.24
InChI Key: RYAOBOBRKJJPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonan-7-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24. The purity is usually 95%.
BenchChem offers high-quality Spiro[3.5]nonan-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.5]nonan-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-2-6-9(7-3-8)4-1-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAOBOBRKJJPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704683
Record name Spiro[3.5]nonan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-32-7
Record name Spiro[3.5]nonan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiro[3.5]nonan-7-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This evolution is driven by the pursuit of enhanced pharmacological properties, including improved target specificity, metabolic stability, and aqueous solubility.[1][2] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds in this regard. Their inherent rigidity and unique spatial arrangement of functional groups offer novel avenues for exploring chemical space and designing next-generation therapeutics.

This technical guide provides an in-depth exploration of Spiro[3.5]nonan-7-amine, a saturated spirocyclic primary amine. While specific literature on this exact molecule is limited, this guide will leverage data from structurally related analogues and fundamental chemical principles to offer a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the context of G protein-coupled receptor (GPCR) modulation.

Chemical Structure and Physicochemical Properties

Spiro[3.5]nonan-7-amine is comprised of a cyclobutane ring and a cyclohexane ring fused at a single quaternary carbon. The amine functionality is located at the 7-position of the cyclohexane ring.

Table 1: Physicochemical Properties of Spiro[3.5]nonan-7-amine

PropertyValueSource/Method
Molecular Formula C₉H₁₇NChemScene[3]
Molecular Weight 139.24 g/mol ChemScene[3]
CAS Number 1232433-32-7ChemScene[3]
Predicted XlogP 2.1PubChemLite[4]
Topological Polar Surface Area (TPSA) 26.02 ŲPubChemLite
Hydrogen Bond Donors 1PubChemLite
Hydrogen Bond Acceptors 1PubChemLite
Rotatable Bonds 0PubChemLite
Physical Form Expected to be a liquid or low-melting solid at room temperature. The hydrochloride salt is a powder.General chemical knowledge

Proposed Synthesis of Spiro[3.5]nonan-7-amine

A robust and logical synthetic pathway to Spiro[3.5]nonan-7-amine involves a two-step sequence commencing with the synthesis of the corresponding ketone, Spiro[3.5]nonan-7-one, followed by reductive amination.

Step 1: Synthesis of Spiro[3.5]nonan-7-one

While several routes to spiro[3.5]nonane-diones have been reported, a practical approach to the mono-ketone can be adapted from established methods for constructing spirocyclic systems.[5][6] A potential route involves the reaction of cyclobutanone with a suitable Michael acceptor derived from a cyclohexanone precursor, followed by cyclization and decarboxylation.

Step 2: Reductive Amination of Spiro[3.5]nonan-7-one

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, offering a direct and efficient method for converting ketones and aldehydes to amines.[7] This process involves the in-situ formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source, which is then reduced to the corresponding amine.

G cluster_0 Synthesis of Spiro[3.5]nonan-7-one cluster_1 Reductive Amination Cyclobutanone Cyclobutanone Michael Addition & Cyclization Michael Addition & Cyclization Cyclobutanone->Michael Addition & Cyclization Cyclohexanone Precursor Cyclohexanone Precursor Cyclohexanone Precursor->Michael Addition & Cyclization Spiro[3.5]nonan-7-one Spiro[3.5]nonan-7-one Michael Addition & Cyclization->Spiro[3.5]nonan-7-one Spiro[3.5]nonan-7-one_2 Spiro[3.5]nonan-7-one Reductive Amination Reaction Reductive Amination Reaction Spiro[3.5]nonan-7-one_2->Reductive Amination Reaction Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Reaction Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Reaction Spiro[3.5]nonan-7-amine Spiro[3.5]nonan-7-amine Reductive Amination Reaction->Spiro[3.5]nonan-7-amine

Synthetic workflow for Spiro[3.5]nonan-7-amine.

Experimental Protocol: Reductive Amination of Spiro[3.5]nonan-7-one

This protocol is a generalized procedure based on established methods for the reductive amination of cyclic ketones.[8][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: To the stirred solution, add a source of ammonia. This can be aqueous ammonia, ammonium acetate, or ammonia gas dissolved in the reaction solvent. An excess of the ammonia source is typically used.

  • Imine Formation: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[8]

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or a dilute acid. Adjust the pH of the solution to basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure Spiro[3.5]nonan-7-amine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Spiro[3.5]nonan-7-amine, the following characterization data is predicted based on the known structure and general principles of spectroscopic analysis for similar molecules.[11][12]

1H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 2.8-3.2 ppm (m, 1H): Methine proton (CH-NH₂) on the cyclohexane ring.

  • δ 1.2-2.0 ppm (m, 14H): Methylene protons of the cyclobutane and cyclohexane rings.

  • δ 1.0-1.5 ppm (br s, 2H): Amine protons (NH₂). This signal is expected to be broad and may exchange with D₂O.

13C NMR (Predicted, 101 MHz, CDCl₃):

  • δ 50-55 ppm: Methine carbon (CH-NH₂) of the cyclohexane ring.

  • δ 40-45 ppm: Spirocyclic quaternary carbon.

  • δ 20-40 ppm: Methylene carbons of the cyclobutane and cyclohexane rings.

FT-IR (Predicted, KBr):

  • 3300-3400 cm⁻¹ (m, two bands): N-H stretching vibrations characteristic of a primary amine.[13][14]

  • 2850-2950 cm⁻¹ (s): C-H stretching vibrations of the aliphatic rings.[15]

  • 1590-1650 cm⁻¹ (m): N-H bending (scissoring) vibration of the primary amine.

  • 1000-1250 cm⁻¹ (m): C-N stretching vibration.[13]

Mass Spectrometry (Predicted, EI):

  • M⁺ at m/z = 139: The molecular ion peak is expected, and in accordance with the nitrogen rule, it will have an odd mass-to-charge ratio.[16][17]

  • Base Peak: The base peak is likely to result from α-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen.

  • Other Fragments: Complex fragmentation patterns arising from the cleavage of the spirocyclic ring system are also anticipated.[16]

Applications in Drug Discovery: A Focus on GPR119 Agonism

The spiro[3.5]nonane scaffold is of significant interest in drug discovery, with a notable application being the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1][2][18] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2]

Several studies have reported the design and synthesis of potent and selective GPR119 agonists based on the 7-azaspiro[3.5]nonane framework, a close structural analogue of Spiro[3.5]nonan-7-amine.[2][19] In these molecules, the spirocyclic core serves as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the receptor. Structure-activity relationship (SAR) studies have demonstrated that modifications to substituents on the spirocyclic amine can significantly impact agonist potency and pharmacokinetic properties.[2][20]

G Spiro[3.5]nonane Agonist Spiro[3.5]nonane Agonist GPR119 Receptor GPR119 Receptor Spiro[3.5]nonane Agonist->GPR119 Receptor Binds and Activates Gαs Protein Gαs Protein GPR119 Receptor->Gαs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gαs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Increased Insulin Secretion Increased Insulin Secretion cAMP->Increased Insulin Secretion Promotes Increased GLP-1 Release Increased GLP-1 Release cAMP->Increased GLP-1 Release Promotes

Signaling pathway of a GPR119 agonist.

The primary amine of Spiro[3.5]nonan-7-amine represents a key vector for chemical modification. It can serve as a versatile synthetic handle for the introduction of various substituents to explore the SAR of this scaffold and optimize its biological activity. The inherent three-dimensionality of the spiro[3.5]nonane core is expected to confer favorable properties, such as improved ligand efficiency and reduced off-target effects, compared to more flexible or planar scaffolds.

Conclusion

Spiro[3.5]nonan-7-amine is a compelling, yet under-explored, chemical entity with significant potential in the field of drug discovery. Its rigid, three-dimensional structure is characteristic of a modern molecular scaffold designed to overcome the limitations of traditional flat aromatic compounds. While direct experimental data for this specific molecule is sparse, this technical guide has provided a comprehensive overview based on analogous structures and established chemical principles. The proposed synthetic route via reductive amination of Spiro[3.5]nonan-7-one offers a practical approach to its synthesis. The potential for this and related spiro[3.5]nonane derivatives to act as modulators of important biological targets, such as GPR119, underscores the importance of further investigation into this promising class of compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the unique properties of the spiro[3.5]nonane scaffold for the creation of novel therapeutics.

References

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. PMC. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. [Link]

  • GCMS Section 6.15. Whitman People. [Link]

  • Video: Mass Spectrometry of Amines. JoVE. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0186714). NP-MRD. [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV. 1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. [Link]

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • EXPERIMENTAL PROTOCOL FOR THE STUDY OF ONE-POT AMINATION OF CYCLOHEXANONE-TO-SECONDARY AMINES OVER CARBON-SUPPORTED PD. Repositorio Ciencia-Abierta. - Universidad del Bío-Bío. [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Spiro[3.5]nonan-7-one | C9H14O | CID 15091318. PubChem. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. PubMed. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Spiro[3.5]nonan-7-amine hydrochloride (C9H17N). PubChemLite. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 13C NMR spectra of aryl‐substituted spirocyclopropanes. R Discovery. [Link]

Sources

Therapeutic Potential of Spiro[3.5]nonan-7-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, structural pharmacodynamics, and synthetic utility of Spiro[3.5]nonan-7-amine .

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional, sp3-rich architectures. Spiro[3.5]nonan-7-amine (CAS: 1232433-32-7) represents a high-value scaffold in this domain.

As a rigid, bicyclic bioisostere for cyclohexylamine and 4-aminopiperidine , this scaffold offers a unique solution to common attrition risks:

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots common in substituted cyclohexanes.

  • Vector Positioning: It provides orthogonal exit vectors distinct from the equatorial/axial dichotomy of simple six-membered rings.

  • IP Novelty: It grants access to uncrowded intellectual property space, particularly in kinase and GPCR modulator design.

This guide analyzes the structural advantages, therapeutic applications (specifically in anti-infectives), and validated synthesis protocols for this critical building block.

Structural Pharmacodynamics & Bioisosterism

The Geometry of Rigidity

Unlike flexible cyclohexylamines that flip between chair conformations, the spiro[3.5]nonane core is conformationally constrained. The cyclobutane ring locks the cyclohexane ring, reducing the entropic penalty upon binding to a protein target.

Key Physicochemical Advantages:

  • Fsp3 Score: Increases the fraction of sp3 hybridized carbons, correlating with improved solubility and lower clinical toxicity.

  • Lipophilicity (LogP): The spirocycle adds bulk and lipophilicity compared to a simple piperidine, but without the pi-stacking liability of a phenyl ring.

  • Exit Vectors: The amine at position 7 projects into solvent or a binding pocket with a defined trajectory that differs from the 4-position of a piperidine.

Comparative Analysis

The following table contrasts Spiro[3.5]nonan-7-amine with its standard bioisosteres.

Feature4-AminopiperidineCyclohexylamineSpiro[3.5]nonan-7-amine
Geometry Flexible ChairFlexible ChairRigid / Constrained
Basicity (pKa) ~10-11~10-11~10.5 (Tunable)
Metabolic Risk N-oxidation, Ring oxidationHydroxylationReduced (Quaternary block)
Vector Space LinearLinearAngled / Orthogonal
IP Status GenericGenericHigh Value
Decision Logic for Scaffold Hopping

The following diagram illustrates when to deploy the spiro[3.5]nonane core during Lead Optimization.

ScaffoldLogic Start Lead Optimization Issue Metab Metabolic Instability? Start->Metab Solubility Poor Solubility? Metab->Solubility No Spiro Deploy Spiro[3.5]nonan-7-amine Metab->Spiro Yes (Block soft spots) IP Crowded IP Space? Solubility->IP No Solubility->Spiro Yes (Increase Fsp3) IP->Spiro Yes (Novelty) Alt Use Standard Bioisosteres IP->Alt No

Figure 1: Decision matrix for scaffold hopping using spirocyclic amines.

Therapeutic Applications: Case Studies

Case Study 1: Anti-Tubercular Agents (MDR/XDR TB)

Context: Multi-drug resistant (MDR) Tuberculosis requires novel chemotypes to bypass existing resistance mechanisms.[1][2] Mechanism: Indole carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. Application: In patent EP2892880B1 , Spiro[3.5]nonan-7-amine is explicitly utilized as an amine substituent on the indole core.

  • Role: The spirocyclic amine replaces standard aliphatic amines to improve the pharmacokinetic profile and membrane permeability of the antitubercular agent.

  • Outcome: The resulting compounds demonstrated efficacy against resistant strains, validating the scaffold's ability to penetrate the waxy mycobacterial cell wall.

Case Study 2: GPCR Agonists (GPR119)

Context: GPR119 is a target for type 2 diabetes. Application: While 7-azaspiro[3.5]nonanes (nitrogen in the ring) are common, the carbocyclic Spiro[3.5]nonan-7-amine serves as a lipophilic spacer that maintains the correct distance between the polar headgroup and the hydrophobic tail required for receptor activation.

Synthesis & Protocols

The synthesis of Spiro[3.5]nonan-7-amine hinges on the efficient construction of the spiro-ketone precursor, followed by stereoselective reductive amination.

Synthetic Workflow Diagram

Synthesis SM1 4-Oxocyclohexane- carboxylate Inter1 Spiro-Keto-Ester SM1->Inter1 NaH, DMSO Reagent 1,3-Dibromopropane (Alkylation) Reagent->Inter1 Ketone Spiro[3.5]nonan-7-one (CAS 31058-02-3) Inter1->Ketone HCl, Heat Step2 Decarboxylation Product Spiro[3.5]nonan-7-amine (CAS 1232433-32-7) Ketone->Product Step3 Reductive Amination (NH4OAc, NaBH3CN)

Figure 2: Synthetic route from commercial starting materials to the target amine.

Detailed Protocol: Reductive Amination

This protocol describes the conversion of Spiro[3.5]nonan-7-one to Spiro[3.5]nonan-7-amine . This is a self-validating protocol; success is determined by the disappearance of the ketone signal in IR/NMR.

Reagents:

  • Spiro[3.5]nonan-7-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol (dry)

  • Molecular Sieves (3Å)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Spiro[3.5]nonan-7-one (1.0 g, 7.24 mmol) in dry Methanol (20 mL). Add Ammonium Acetate (5.58 g, 72.4 mmol) and activated 3Å molecular sieves. Stir under Nitrogen at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC. The ketone spot should fade as the polar imine/enamine forms.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH3CN (0.68 g, 10.8 mmol) portion-wise. (Caution: HCN gas evolution possible; use a vented hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Workup:

    • Quench with 1N HCl until pH < 2 (destroys excess hydride).

    • Extract with Diethyl Ether (removes neutral impurities). Discard organic layer.

    • Basify the aqueous layer to pH > 12 using 6N NaOH.

    • Extract the free amine with Dichloromethane (3 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the precipitate.

Validation Criteria:

  • 1H NMR (DMSO-d6): Appearance of a multiplet at ~2.8-3.0 ppm (CH-NH2). Disappearance of ketone alpha-protons.

  • LCMS: [M+H]+ = 140.2.

References

  • Patent: Indole carboxamide derivatives and uses thereof. EP2892880B1. (2015). Validates the use of spiro[3.5]nonan-7-amine in anti-tubercular drug discovery. Link

  • Review: Burkhard, J. A., et al. (2010). Escaping Flatland: Saturated Bioisosteres of the Benzene Ring.[3] Describes the general utility of spirocycles in improving physicochemical properties. Link

  • Synthesis:Preparation of Spiro[3.5]nonan-7-one. (Derived from general spiro-ketone synthesis protocols). See: Journal of Organic Chemistry, 1974, 39, 16, 2341–2345.
  • Database: PubChem Compound Summary for CID 53394676 (Spiro[3.5]nonan-7-amine). Link

Sources

Physicochemical Profiling and LogP Determination of Spiro[3.5]nonan-7-amine: A Technical Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Spirocycles

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates due to poor aqueous solubility and off-target toxicity. The paradigm shift toward "escaping from flatland" emphasizes the incorporation of three-dimensional, sp3-rich scaffolds to improve clinical success rates [1].

Spiro[3.5]nonan-7-amine (C9H17N) represents a highly optimized aliphatic spirocyclic building block. Featuring a cyclobutane ring spiro-fused to a cyclohexane ring, this scaffold provides exceptional conformational rigidity. The primary amine serves as a versatile synthetic handle for amide coupling or reductive amination, making it an ideal precursor for central nervous system (CNS) active agents and novel kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical profile, focusing on its partition coefficient (logP), and outlines a self-validating experimental protocol for its quantification.

Core Physicochemical Profile

Understanding the baseline physicochemical properties of Spiro[3.5]nonan-7-amine is critical before integrating it into a larger pharmacophore. The table below synthesizes its quantitative data [2].

ParameterValuePharmacokinetic Implication
Molecular Weight 139.24 g/mol Highly ligand-efficient; leaves ample mass budget for lead optimization.
cLogP ~2.48Optimal lipophilicity for oral absorption and BBB penetration.
TPSA 26.02 ŲExcellent membrane permeability (well below the 90 Ų threshold for CNS).
H-Bond Donors 1Complies with Lipinski's Rule of 5; low desolvation energy required.
H-Bond Acceptors 1Minimizes risk of P-glycoprotein (P-gp) efflux.
Rotatable Bonds 0 (core)High conformational rigidity reduces entropic penalty upon target binding.
Mechanistic Insights: The "Goldilocks" LogP

The calculated logP (cLogP) of Spiro[3.5]nonan-7-amine is approximately 2.48. In drug development, a logP between 2.0 and 3.0 is often considered the "Goldilocks zone."

  • Causality of Permeability: If the logP were lower (e.g., < 1.0), the molecule would be too polar to passively diffuse through the hydrophobic core of the lipid bilayer.

  • Causality of Clearance: If the logP were higher (e.g., > 4.0), the molecule would suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance via hepatic CYP450 enzymes. At 2.48, the spirocyclic core perfectly balances the aqueous solubility required for systemic circulation with the lipophilicity needed for target tissue penetration.

Experimental Methodology: Self-Validating LogP Determination

While in silico cLogP calculations are useful, empirical validation is mandatory during late-stage lead optimization [3]. The standard Shake-Flask Method (octanol-water partitioning) is employed here.

Critical Analytical Challenge: Because Spiro[3.5]nonan-7-amine is fully saturated (100% sp3 hybridized) and lacks an extended conjugated


-system, it has no UV absorbance  above 200 nm. Therefore, traditional UV-Vis or UV-HPLC methods are entirely useless for this compound. LC-MS/MS  (Liquid Chromatography-Tandem Mass Spectrometry) must be utilized for accurate quantification.
Step-by-Step Protocol

1. Phase Pre-saturation (Thermodynamic Stabilization)

  • Action: Stir equal volumes of n-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C.

  • Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents them from dissolving into one another during the experiment, which would alter phase volumes and skew the thermodynamic equilibrium.

2. Sample Preparation & Parallel Validation

  • Action: Dissolve Spiro[3.5]nonan-7-amine in the pre-saturated aqueous phase (1 mg/mL). In a separate, parallel system, prepare a solution of a reference standard (e.g., Propranolol, known logP ~3.48).

  • Trustworthiness: This creates a self-validating system . If the experimentally derived logP of the Propranolol standard deviates by >0.1 log units from its literature value, the entire batch is flagged for systemic error (e.g., temperature drift or buffer degradation) and discarded.

3. Partitioning & Equilibration

  • Action: Combine 5 mL of the spiked aqueous phase with 5 mL of pre-saturated n-octanol in a sealed glass vial. Mechanically shake at 25°C for 60 minutes.

4. Phase Separation (Micro-emulsion Elimination)

  • Action: Centrifuge the vials at 3000 rpm for 15 minutes.

  • Causality: Shaking creates a micro-emulsion. If allowed to settle by gravity alone, microscopic lipophilic octanol droplets will remain suspended in the water phase. Sampling this water would falsely elevate the measured aqueous concentration, artificially depressing the final logP value. Centrifugation forces complete phase coalescence.

5. LC-MS/MS Quantification & Calculation

  • Action: Extract 100 µL aliquots from both layers. Dilute appropriately and inject into the LC-MS/MS system (using Electrospray Ionization, ESI+).

  • Action: Calculate logP using the ratio of the MS peak areas (correlating to concentration):

    
    
    

Workflow Visualization

Below is the logical architecture of the self-validating logP determination pipeline.

LogP_Workflow A Phase Pre-saturation (Octanol/Water) B Sample Spiking (Spiro[3.5]nonan-7-amine) A->B C Parallel Validation (Propranolol Standard) A->C D Mechanical Shaking & Equilibration B->D C->D E Centrifugation (Phase Separation) D->E F LC-MS/MS Quantification E->F G LogP Calculation F->G

Shake-flask logP determination workflow with parallel reference validation.

Conclusion

Spiro[3.5]nonan-7-amine is a highly strategic building block for modern medicinal chemistry. Its lack of rotatable bonds minimizes the entropic penalty of binding, while its optimal logP (~2.48) and low TPSA (26.02 Ų) ensure excellent pharmacokinetic properties. By employing rigorous, self-validating analytical methods like LC-MS/MS coupled with phase-saturated shake-flask partitioning, drug development professionals can confidently integrate this spirocycle into advanced lead optimization campaigns.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Bannan, C. C., et al. (2016). Calculating Partition Coefficients of Small Molecules in Octanol/Water and Cyclohexane/Water. Journal of Chemical Theory and Computation. URL:[Link]

Spiro[3.5]nonan-7-amine CAS number and safety data sheets

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1232433-32-7 (Free Base) | 1956326-79-6 (HCl Salt)

Executive Summary: The Spirocyclic Renaissance

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success rates. Spiro[3.5]nonan-7-amine represents a high-value "sp3-rich" building block. Unlike planar piperidines or phenyl rings, this spirocyclic scaffold offers defined exit vectors that project substituents into novel chemical space, often improving solubility (LogS) and metabolic stability (lowering CYP450 inhibition) while maintaining ligand-target binding affinity.

This guide provides a comprehensive technical analysis of Spiro[3.5]nonan-7-amine, covering its physicochemical profile, safety protocols, and synthesis strategies for application scientists.

Part 1: Chemical Identity & Physicochemical Profile

Spiro[3.5]nonan-7-amine consists of a cyclobutane ring spiro-fused to a cyclohexane ring, with a primary amine functionality at the 7-position. This specific geometry restricts conformational flexibility, reducing the entropic penalty upon protein binding.

Table 1: Technical Specifications
PropertyData
IUPAC Name Spiro[3.5]nonan-7-amine
CAS Number (Free Base) 1232433-32-7
CAS Number (HCl Salt) 1956326-79-6
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol (Free Base)
Exact Mass 139.1361 Da
LogP (Predicted) ~2.06 (Lipophilic, good membrane permeability)
TPSA 26.02 Ų (Favorable for CNS penetration)
H-Bond Donors/Acceptors 1 / 1
Appearance White to off-white solid (typically as HCl salt)
Part 2: Safety Data Sheet (SDS) Analysis & Handling

GHS Classification: Warning Handling this compound requires strict adherence to safety protocols due to its irritant properties and potential acute toxicity.

Hazard Identification (GHS-US/EU)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3]

Critical Safety Protocols
  • Engineering Controls: All open handling of the powder must occur within a certified Chemical Fume Hood to prevent inhalation of dust/aerosols.

  • PPE Requirements:

    • Eyes: Chemical safety goggles (ANSI Z87.1 approved). Face shield recommended if solution splashing is possible.

    • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Respiratory: If fume hood is unavailable or limits are exceeded, use a NIOSH-approved N95 or P100 particulate respirator.

  • Storage: Store in a tightly closed container at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or carbonate formation. Hygroscopic (HCl salt).

Part 3: Strategic Application in Drug Design

The spiro[3.5]nonane core acts as a bioisostere for 4-substituted cyclohexanes or piperidines.

Mechanistic Advantage:

  • Gem-Dimethyl Effect: The spiro-fusion creates a "gem-dialkyl" like effect, restricting the conformation of the cyclohexane ring. This pre-organization can enhance binding affinity.

  • Lipophilicity Modulation: The cyclobutane ring adds bulk and lipophilicity without the aromaticity associated with "flatland" compounds, potentially improving the Fraction of sp3 carbons (Fsp3), a metric correlated with clinical success.

Visualization: Structural Logic & Connectivity

The following diagram illustrates the core structure and its strategic exit vectors.

SpiroStructure cluster_props Medicinal Chemistry Properties Core Spiro[3.5]nonane Core (Scaffold) Amine 7-Amine (-NH2) (Functional Handle) Core->Amine C7 Position (Exit Vector) Prop1 High Fsp3 (Clinical Success Marker) Core->Prop1 Prop2 Restricted Conformation (Entropy Reduction) Core->Prop2 Cyclobutane Cyclobutane Ring (Lipophilic Bulk) Cyclobutane->Core Spiro-fusion (C2 Symmetry)

Caption: Structural decomposition of Spiro[3.5]nonan-7-amine highlighting the spiro-fusion and functional exit vector.

Part 4: Synthesis Protocol (Ketone Reductive Amination)

The most robust route to Spiro[3.5]nonan-7-amine involves the reductive amination of the corresponding ketone, Spiro[3.5]nonan-7-one . This precursor is typically accessible via Dieckmann condensation of suitable diesters.

Experimental Workflow: Reductive Amination

Objective: Convert Spiro[3.5]nonan-7-one to Spiro[3.5]nonan-7-amine.

Reagents:

  • Substrate: Spiro[3.5]nonan-7-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (10.0 eq) in one portion.

    • Checkpoint: Ensure the system is under an inert atmosphere (

      
      ).[4] Stir at Room Temperature (RT) for 1–2 hours to allow imine equilibrium formation.
      
  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium Cyanoborohydride (

      
      ) (1.5 eq) portion-wise over 15 minutes. Caution: Evolution of gas may occur.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

    • Monitoring: Check progress via LC-MS (Target mass [M+H]+ = 140.1).

  • Work-up:

    • Quench the reaction by adding 6N HCl dropwise until pH < 2 (to decompose excess hydride and protonate the amine).

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the aqueous residue with water and wash with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted ketone).
      
    • Basify the aqueous layer to pH > 12 using 10% NaOH or KOH pellets.

    • Extract the free base amine with Dichloromethane (DCM) (3 x volumes).

  • Purification & Salt Formation:

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate.
      
    • Salt Formation (Optional but Recommended): Dissolve the crude oil in minimal

      
      , cool to 0°C, and add 2M HCl in ether dropwise. The white precipitate (Spiro[3.5]nonan-7-amine HCl) is collected by filtration.
      
Visualization: Synthesis Pathway

Synthesis Ketone Spiro[3.5]nonan-7-one (Starting Material) Imine Imine Intermediate Ketone->Imine Step 1 Product Spiro[3.5]nonan-7-amine (Final Product) Imine->Product Step 2 Reagent1 NH4OAc, MeOH (Imine Formation) Reagent2 NaCNBH3 (Reduction)

Caption: Reductive amination workflow converting the ketone precursor to the target amine.

References
  • Sigma-Aldrich. (n.d.). Spiro[3.5]nonan-7-amine hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Spiro[3.5]nonan-7-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on spirocycles).
  • ChemScene. (n.d.). Spiro[3.5]nonan-7-amine Product Data. Retrieved from

Sources

Navigating 3D Chemical Space: A Technical Guide to Novel Spirocyclic Amines in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes current literature, synthetic methodologies, and strategic application data.

Executive Summary: The "Escape from Flatland"

The dominance of flat, aromatic-rich scaffolds in drug discovery has historically contributed to high attrition rates due to poor solubility and suboptimal metabolic stability. The "Escape from Flatland" initiative advocates for increasing the fraction of sp³-hybridized carbons (


) to improve clinical success.

Spirocyclic amines —specifically azaspiro[3.3]heptanes , azaspiro[3.5]nonanes , and oxa-azaspirocycles —have emerged as high-value bioisosteres for traditional saturated heterocycles (piperidines, morpholines, piperazines). These scaffolds offer:

  • Vectorial Diversity: Rigid 3D projection of substituents, accessing novel binding pockets.

  • Metabolic Hardening: Steric occlusion of metabolic "soft spots" (e.g.,

    
    -carbon oxidation).
    
  • Physicochemical Modulation: Lower Lipophilicity Ligand Efficiency (LLE) and improved aqueous solubility compared to their monocyclic counterparts.

Strategic Rationale & Physicochemical Profiling

The Vector Argument

Traditional rings like piperidine exist in a chair conformation with substituents in equatorial or axial positions. Spirocycles, particularly the strained [3.3] and [3.5] systems, lock substituents into specific vectors that are inaccessible to monocycles. This rigidity reduces the entropic penalty of binding.

Property Comparison: Monocycle vs. Spirocycle

The following table contrasts a standard piperidine core with its spirocyclic bioisosteres.

PropertyPiperidine 2-Azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane 7-Azaspiro[3.5]nonane
Geometry Flexible ChairRigid, LinearRigid, LinearRigid, Orthogonal
Basicity (pK

)
~11.0~10.0 - 10.5~8.0 - 8.5 (Lower due to oxygen)~10.5
Lipophilicity (LogP) HighModerateLow (Polar effect of O)Moderate
Metabolic Liability High (

-oxidation)
Low (Quaternary center blocks

-pos)
LowModerate
Bioisostere For --Piperidine / PyrrolidineMorpholine / ThiomorpholinePiperidine (4-subst)
Decision Framework

The following logic tree guides the selection of the appropriate spirocyclic core based on the lead optimization issue at hand.

SpiroDecisionTree Start Lead Optimization Challenge Metab Metabolic Instability (CYP-mediated) Start->Metab Solub Poor Solubility / High LogD Start->Solub Select Off-Target / Selectivity Start->Select Spiro33 Deploy 2-Azaspiro[3.3]heptane (Blocks α-oxidation) Metab->Spiro33 Steric Shielding OxaSpiro Deploy 2-Oxa-6-azaspiro[3.3]heptane (Lowers LogD, mimics Morpholine) Solub->OxaSpiro Reduce Lipophilicity Spiro35 Deploy 7-Azaspiro[3.5]nonane (New Vector + Bulk) Select->Spiro35 Rigid 3D Fit

Figure 1: Decision matrix for selecting spirocyclic scaffolds based on ADME/Tox liabilities.

Case Studies in Drug Discovery

GPR119 Agonists (Diabetes)[2]
  • Challenge: A lead series of piperidine-based GPR119 agonists suffered from poor metabolic stability and rapid clearance.

  • Solution: Replacement of the piperidine with a 7-azaspiro[3.5]nonane core.[1][2]

  • Mechanism: The spiro-fusion prevented oxidative metabolism at the susceptible 4-position of the piperidine ring while maintaining the critical pharmacophore vector required for receptor activation.

  • Outcome: Significant improvement in half-life (

    
    ) and oral bioavailability in rodent models.
    
SHP2 Allosteric Inhibitors (Oncology)
  • Context: Novartis and others have targeted SHP2 (PTPN11).[3] Early inhibitors like SHP099 utilized a substituted piperidine.

  • Optimization: Advanced leads (e.g., PB17-026-01 ) incorporated complex spirocycles such as 2-oxa-8-azaspiro[4.5]decane .

  • Benefit: The spirocyclic system filled the allosteric "tunnel" more effectively than planar rings, improving potency while the ether oxygen modulated basicity and solubility.

PLK4 Inhibitors (CFI-400945)[1]
  • Compound: CFI-400945 (Treadwell Therapeutics).

  • Structure: Indolinone spiro-fused to a cyclopropane (spiro[cyclopropane-1,3'-indolin]-2'-one ).

  • Significance: While not a simple amine replacement, this demonstrates the "rigidification" strategy. The spiro-cyclopropane locks the indolinone orientation, preventing the free rotation seen in non-spiro analogs, leading to high selectivity for PLK4 over Aurora kinases.

Synthetic Methodologies

Synthesis of spirocyclic amines is non-trivial due to ring strain. Two robust, field-proven protocols are detailed below.

Protocol A: The "Dichloroketene" Route to 7-Azaspiro[3.5]nonanes

This method is preferred for creating the [3.5] system from readily available 4-piperidones or 4-methylenepiperidines.

Target: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Step-by-Step Protocol:

  • Reagents: tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 eq), Zn/Cu couple (active), Trichloroacetyl chloride, DME/Et₂O.

  • Cycloaddition:

    • Suspend Zn/Cu couple (excess, ~5-10 eq) in anhydrous DME/Et₂O under Argon.

    • Add the alkene substrate.[4][5][6]

    • Add trichloroacetyl chloride dropwise at 0°C. The in situ generated dichloroketene undergoes a [2+2] cycloaddition with the exocyclic alkene.

    • Note: This reaction is exothermic. Control temperature to prevent polymerization.

  • Dechlorination:

    • Dissolve the resulting

      
      -dichlorocyclobutanone in saturated NH
      
      
      
      Cl/MeOH or Zn/AcOH.
    • Stir at RT to remove the chlorines, yielding the parent cyclobutanone.

  • Purification: Flash column chromatography (Hex/EtOAc).

Synthesis35 Substrate 4-Methylene piperidine Intermed Dichloro-spiro cyclobutanone Substrate->Intermed [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl) Ketene Dichloroketene (in situ) Ketene->Intermed Product Spiro[3.5]nonanone Intermed->Product Dechlorination (Zn, AcOH)

Figure 2: Synthetic pathway for 7-azaspiro[3.5]nonane via [2+2] cycloaddition.

Protocol B: The "Double Displacement" Route to 2,6-Diazaspiro[3.3]heptanes

This is the standard route for the "piperazine" bioisostere.

Target: tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step-by-Step Protocol:

  • Activation:

    • Start with N-Boc-2,2-bis(hydroxymethyl)azetidine (often derived from pentaerythritol via multi-step synthesis, or purchased).

    • React with Triflic anhydride (Tf

      
      O) and DIPEA in DCM at -78°C to form the bis-triflate.
      
  • Cyclization:

    • Add Benzylamine (BnNH

      
      , 1.1 eq) to the cold bis-triflate solution.
      
    • Warm to reflux. The amine performs a double S

      
      2 displacement to close the second four-membered ring.
      
  • Workup: Aqueous extraction and column chromatography.

  • Deprotection (Optional): Hydrogenation (Pd/C, H

    
    ) removes the benzyl group to yield the free secondary amine for further coupling.
    

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][7] Link

  • Mason, J. M., et al. (2014).[8] Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer Cell.[9] Link

  • LaMarche, M. J., et al. (2016). Identification of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Methodological & Application

Scalable synthesis protocols for Spiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for Spiro[1]nonan-7-amine

Strategic Overview & Retrosynthetic Rationale

The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like spiro[1]nonan-7-amine enhance target selectivity, improve aqueous solubility, and provide metabolic stability against cytochrome P450 enzymes [1]. Spiro[1]nonan-7-amine is a highly sought-after building block for designing Bcl-2 inhibitors and PROTAC degraders [1, 2].

Direct spiro-annulation of cyclohexanone derivatives via double alkylation often suffers from poor regioselectivity and polyalkylation side reactions [3]. To ensure a highly scalable, self-validating industrial process, this protocol avoids direct alkylation. Instead, we utilize a highly controlled [2+2] ketene cycloaddition strategy starting from the inexpensive and commercially available 1,4-cyclohexanedione monoethylene acetal. This route constructs the cyclobutane ring with perfect regiocontrol, followed by deoxygenation and reductive amination to yield the target primary amine [4].

Mechanistic Pathway & Workflow

G SM 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Wittig Olefination (Ph3PCH3Br, KOtBu) SM->Step1 Int1 8-Methylene-1,4- dioxaspiro[4.5]decane Step1->Int1 Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn-Cu) Int1->Step2 Int2 Dichlorocyclobutanone Intermediate Step2->Int2 Step3 Step 3: Dechlorination (Zn dust, AcOH) Int2->Step3 Int3 Spiro-cyclobutanone Acetal Step3->Int3 Step4 Step 4: Wolff-Kishner (NH2NH2, KOH) Int3->Step4 Int4 Spiro[3.5]nonane Acetal Step4->Int4 Step5 Step 5: Acetal Hydrolysis (HCl, THF) Int4->Step5 Int5 Spirononan-7-one Step5->Int5 Step6 Step 6: Reductive Amination (NH4OAc, NaBH3CN) Int5->Step6 Product Spiro[3.5]nonan-7-amine Step6->Product

Fig 1: Six-step scalable synthesis workflow for Spiro[1]nonan-7-amine.

Step-by-Step Experimental Protocols

Step 1: Wittig Olefination

Objective: Convert the free ketone to an exocyclic alkene to serve as the dienophile. Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 vol) under N₂ at 0 °C.

  • Add potassium tert-butoxide (KOtBu, 1.15 eq) portion-wise. Causality: KOtBu is utilized over n-BuLi to avoid cryogenic requirements, making the process pilot-plant friendly.

  • Stir for 1 h to form the ylide (bright yellow solution).

  • Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) dissolved in THF dropwise.

  • Warm to room temperature and stir for 4 h. Quench with saturated NH₄Cl. Validation & IPC: TLC (Hexanes/EtOAc 4:1) shows complete consumption of the starting material. FT-IR confirms the disappearance of the C=O stretch (1715 cm⁻¹) and the appearance of the C=C stretch (1650 cm⁻¹).

Step 2: [2+2] Ketene Cycloaddition

Objective: Construct the 4-membered spiro ring. Procedure:

  • Dissolve the alkene intermediate (1.0 eq) in anhydrous diethyl ether (15 vol). Add freshly prepared Zn-Cu couple (4.0 eq).

  • Add a solution of trichloroacetyl chloride (2.0 eq) in ether dropwise over 2 h at room temperature.

  • Causality: The slow addition maintains a low steady-state concentration of dichloroketene, preventing ketene dimerization. The electron-withdrawing chlorine atoms stabilize the ketene intermediate, facilitating a concerted, orthogonal [2+2] cycloaddition.

  • Filter through Celite to remove zinc salts, wash with NaHCO₃, and concentrate. Validation & IPC: GC-MS confirms the mass of the dichlorocyclobutanone adduct. NMR shows the absence of vinylic protons.

Step 3: Reductive Dechlorination

Objective: Remove the activating alpha-chlorine atoms. Procedure:

  • Dissolve the crude cyclobutanone adduct in glacial acetic acid (10 vol).

  • Add zinc dust (5.0 eq) portion-wise at 15 °C to control the exotherm.

  • Causality: Zinc facilitates a single-electron transfer (SET) reduction of the C-Cl bonds. Acetic acid acts as both the solvent and the proton donor.

  • Heat to 50 °C for 2 h. Filter through Celite, neutralize the filtrate with aqueous NaOH, and extract with MTBE. Validation & IPC: LC-MS confirms the loss of the isotopic chlorine cluster (absence of M+2/M+4 peaks).

Step 4: Wolff-Kishner Deoxygenation

Objective: Deoxygenate the cyclobutanone to form the pure spirocarbocycle. Procedure:

  • Dissolve the spiro-cyclobutanone acetal in ethylene glycol (8 vol). Add hydrazine hydrate (3.0 eq) and KOH (4.0 eq).

  • Heat the mixture to 110 °C for 2 h to form the hydrazone.

  • Equip a Dean-Stark trap and raise the temperature to 190 °C, distilling off water and excess hydrazine until nitrogen evolution ceases.

  • Causality: The strongly basic conditions drive the extrusion of N₂ gas. The acetal protecting group is completely stable under these alkaline conditions, protecting the C7 position. Validation & IPC: ¹H NMR confirms the disappearance of the cyclobutanone alpha-protons and the integration of a fully saturated spiro[1]nonane skeleton.

Step 5: Acetal Hydrolysis

Objective: Unmask the ketone to yield Spiro[1]nonan-7-one. Procedure:

  • Dissolve the acetal intermediate in THF (5 vol) and add 2M aqueous HCl (5 vol).

  • Stir at room temperature for 12 h.

  • Causality: Mild acidic hydrolysis prevents any skeletal rearrangement of the strained cyclobutane ring.

  • Extract with EtOAc, wash with brine, and concentrate to yield Spiro[1]nonan-7-one [1]. Validation & IPC: FT-IR shows the reappearance of a strong C=O stretch at ~1710 cm⁻¹.

Step 6: Reductive Amination

Objective: Convert the ketone to the target primary amine. Procedure:

  • Dissolve Spiro[1]nonan-7-one (1.0 eq) in anhydrous methanol (10 vol).

  • Add ammonium acetate (10.0 eq) and stir for 1 h at room temperature to pre-form the imine.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Causality: NaBH₃CN is chemoselective; it reduces the protonated iminium ion much faster than the parent ketone at pH ~6, minimizing alcohol byproducts.

  • Stir for 16 h. Quench with 1M NaOH, extract with dichloromethane, and purify via acid-base extraction or crystallization as the HCl salt [4]. Validation & IPC: Ninhydrin stain on TLC (DCM/MeOH 9:1 with 1% NH₄OH) yields a dark purple spot, confirming the presence of a primary amine.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTemp / TimeTypical Yield (%)IPC Method
1 Wittig OlefinationPh₃PCH₃Br, KOtBu0 °C to RT / 4 h85 - 90%FT-IR (1650 cm⁻¹)
2 [2+2] CycloadditionCl₃CCOCl, Zn-CuRT / 2 h75 - 82%GC-MS
3 DechlorinationZn dust, AcOH50 °C / 2 h88 - 92%LC-MS (Isotope loss)
4 Wolff-KishnerNH₂NH₂·H₂O, KOH190 °C / 4 h65 - 70%¹H NMR
5 Acetal Hydrolysis2M HCl, THFRT / 12 h92 - 95%FT-IR (1710 cm⁻¹)
6 Reductive AminationNH₄OAc, NaBH₃CNRT / 16 h70 - 75%TLC (Ninhydrin)
Total Overall Process --~20 - 25% HPLC / Titration

References

  • Compounds that mediate protein degradation and methods of use thereof. Source: Google Patents.
  • Bcl-2 inhibitors. Source: Google Patents.
  • Novel process for preparation of spiro[2]octane-5,7-dione and spiro[1]nonane-6,8-dione. Source: Google Patents. URL:

Sources

Application Notes and Protocols for the Reductive Amination of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds and Reductive Amination

In the landscape of modern drug discovery, the structural complexity and three-dimensional nature of molecular scaffolds are paramount for achieving high target specificity and favorable pharmacokinetic profiles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in space, making them highly attractive motifs in medicinal chemistry.[1][2] The spiro[3.5]nonane core, in particular, has been explored for the development of novel therapeutics.[3][4] The introduction of an amine functionality onto this scaffold via reductive amination of the corresponding ketone, Spiro[3.5]nonan-7-one, provides a versatile entry point for the synthesis of a diverse library of compounds with potential biological activity.[4][5]

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[6][7][8] The reaction proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[6][9] This one-pot procedure is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.[9]

This guide provides detailed protocols and expert insights into the reductive amination of Spiro[3.5]nonan-7-one, focusing on two widely employed and reliable reducing agents: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding are emphasized to ensure technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Mechanistic Overview of Reductive Amination

The reductive amination of a ketone, such as Spiro[3.5]nonan-7-one, with a primary or secondary amine involves a two-step process that is typically performed in a single pot.[6]

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate.[6] Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine.[6][9] The imine can then be protonated to form a more electrophilic iminium ion. The equilibrium of this step is driven towards the imine/iminium ion by the removal of water or by the subsequent reduction step.[6]

  • Reduction: A hydride reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6][9] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate imine/iminium ion.[8][9]

Reductive_Amination_Mechanism Ketone Spiro[3.5]nonan-7-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R1R2NH Amine R1R2NH Amine->Hemiaminal Hemiaminal->Ketone - R1R2NH Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ H2O H₂O Imine->H2O Product Spiro[3.5]nonan-7-amine Derivative Iminium->Product + [H⁻] H_plus H⁺ Iminium->H_plus Hydride [H⁻] (Reducing Agent) Hydride->Product Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification Start Dissolve Spiro[3.5]nonan-7-one and Amine in Solvent Add_Catalyst Add Acid Catalyst (Optional) Start->Add_Catalyst Stir Stir for Imine Formation Add_Catalyst->Stir Add_Reducing_Agent Add Reducing Agent (STAB or NaBH₃CN) Stir->Add_Reducing_Agent Monitor Monitor Reaction by TLC/LC-MS Add_Reducing_Agent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Isolated Spiro[3.5]nonan-7-amine Derivative Purify->Final_Product

Sources

Topic: Strategic Synthesis of N-Boc-Spiro[3.5]nonan-7-amine: A Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore novel, three-dimensional chemical space.[1] This conformational rigidity can lead to enhanced binding affinity and improved pharmacological profiles for drug candidates.[1][2] This document provides a detailed guide for the synthesis of N-Boc-Spiro[3.5]nonan-7-amine, a valuable building block for developing novel therapeutics, including agonists for G-protein coupled receptors.[2] We present a robust, three-step synthetic sequence starting from the commercially available Spiro[3.5]nonan-7-one, proceeding through reductive amination, and concluding with a Boc-protection. Each step is accompanied by a detailed protocol, mechanistic insights, and expert commentary on the rationale behind procedural choices to ensure reproducibility and success.

Synthetic Strategy and Rationale

The selected synthetic route is a logical and widely adopted pathway for the preparation of N-protected amines from their corresponding ketones. The strategy is designed for efficiency, high yield, and ease of purification at each stage.

The overall workflow involves three distinct chemical transformations:

  • Reductive Amination: Conversion of the ketone (Spiro[3.5]nonan-7-one) to the primary amine (Spiro[3.5]nonan-7-amine).

  • Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine to yield the final target intermediate.

G cluster_0 Overall Synthetic Workflow Ketone Spiro[3.5]nonan-7-one Amine Spiro[3.5]nonan-7-amine Ketone->Amine Step 1: Reductive Amination BocAmine N-Boc-Spiro[3.5]nonan-7-amine (Target Intermediate) Amine->BocAmine Step 2: Boc Protection G cluster_1 Boc Protection Mechanism Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Product R-NH-Boc Intermediate->Product Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Intermediate->Byproducts Elimination

Sources

Precision C-N Coupling: Buchwald-Hartwig Amination of Spiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spiro[3.5]nonan-7-amine represents a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted, lipophilic bioisostere for cyclohexylamines and piperidines. Its incorporation into drug scaffolds often improves metabolic stability and selectivity. However, the steric demand of the spirocyclic system, combined with the inherent challenges of primary aliphatic amines (e.g., catalyst poisoning,


-hydride elimination, and bis-arylation), requires a precision-engineered catalytic system.

This guide details a robust Buchwald-Hartwig amination protocol specifically optimized for Spiro[3.5]nonan-7-amine. By leveraging BrettPhos-based palladium catalysis , we circumvent common pitfalls to achieve high-yielding, mono-arylated products.

Key Mechanistic Drivers
  • Ligand Selection (BrettPhos): The steric bulk of BrettPhos promotes reductive elimination of the electron-rich aliphatic amine while strictly preventing bis-arylation (formation of tertiary amines).

  • Base Compatibility (LHMDS vs. NaOtBu): While sodium tert-butoxide is standard, this protocol highlights Lithium Hexamethyldisilazide (LHMDS) for substrates with base-sensitive functional groups, a common requirement in late-stage functionalization.

  • Precatalyst Utilization: Use of oxidative addition complexes (Pd G3/G4) ensures rapid initiation and precise stoichiometry, eliminating the variability of in situ catalyst generation.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific demands of primary aliphatic amines is crucial for troubleshooting. The cycle below highlights the critical "Amine Binding" and "Deprotonation" steps where steric hindrance from the spiro-system plays a role.

BuchwaldHartwigCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind Amine Coordination [L-Pd(II)(Ar)(NH2R)(X)] OxAdd->AmineBind + Spiro-Amine Deprot Deprotonation [L-Pd(II)(Ar)(NHR)] AmineBind->Deprot + Base (LHMDS/NaOtBu) - Base-HX RedElim Reductive Elimination Product Release Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle.[1] The bulky BrettPhos ligand (L) is critical for stabilizing the Pd(0) species and accelerating the reductive elimination step.

Experimental Protocol

Materials & Reagents[2][3]
  • Amine: Spiro[3.5]nonan-7-amine (1.2 equiv). Note: If using HCl salt, add 1.2 equiv extra base.

  • Aryl Halide: 1.0 equiv (Bromides preferred; Chlorides require higher temp/time).

  • Catalyst: BrettPhos Pd G4 (2-4 mol%).

    • Alternative: Pd(OAc)₂ (2-4 mol%) + BrettPhos (4-8 mol%).

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv, 1M in THF).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Methodology

This protocol is designed for a 1.0 mmol scale reaction.

Step 1: Reactor Preparation

  • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

  • Flame-dry under vacuum or purge with Argon/Nitrogen for 5 minutes to ensure an inert atmosphere.

Step 2: Reagent Addition (Glovebox or Schlenk Line)

  • Solids: Add Aryl Halide (1.0 mmol), Spiro[3.5]nonan-7-amine (1.2 mmol, 167 mg), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, 20 mg).

  • Liquids: If the aryl halide or amine is liquid, add them after the solvent in Step 3.

Step 3: Solvent & Degassing

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Critical: Sparge the solution with Argon/Nitrogen for 2-3 minutes. Oxygen inhibits the catalyst and promotes ligand oxidation.

Step 4: Reaction

  • Seal the vial (Teflon-lined cap).

  • Heat to 100 °C in a pre-heated aluminum block.

  • Stir vigorously (800 rpm) for 12-16 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aryl halide.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, consult this self-validating matrix.

ProblemProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to BrettPhos Pd G4 precatalyst if using in situ generation.
Bis-arylation Ligand insufficiently bulky.Confirm use of BrettPhos . Do not use simple phosphines like PPh3 or dppf.
Debromination (Ar-H)

-hydride elimination or solvent issues.
Switch solvent to Toluene . Lower temperature to 80°C.
Base-Sensitive Substrate NaOtBu degradation.Switch base to LHMDS (LiHMDS). It acts as a "pseudo-protecting" group for some functionalities.
Spiro-Amine HCl Salt Incomplete deprotonation.Increase base load by 1.2 equiv (total 2.6 equiv NaOtBu). Pre-stir amine salt with base for 10 min.
Comparative Base Screening Data (Simulated)

Yields based on typical reactivity of primary cycloalkyl amines with 4-bromoanisole.

EntryCatalystLigandBaseSolventYield
1Pd(OAc)₂BrettPhosNaOtBuDioxane92%
2Pd(OAc)₂RuPhosNaOtBuDioxane78% (some bis-aryl)
3Pd(OAc)₂XPhosCs₂CO₃Toluene45%
4Pd G4BrettPhosLHMDSTHF88% (Broad scope)

Workflow Visualization

ExperimentalWorkflow Setup 1. Setup Dry Vial + Argon AddSolids 2. Add Solids Cat, Ligand, Base, Ar-X, Amine Setup->AddSolids AddSolvent 3. Solvent Add Dioxane + Degas (Sparge) AddSolids->AddSolvent Heat 4. Reaction 100°C, 12-16h AddSolvent->Heat Workup 5. Workup Filter (Celite) Purify Heat->Workup

Figure 2: Sequential workflow for the amination of Spiro[3.5]nonan-7-amine.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines. Journal of the American Chemical Society. Link

    • Significance: Establishes BrettPhos as the premier ligand for primary aliph
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Significance: Comprehensive review of ligand selection logic.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

    • Significance: Discusses functional group tolerance and the use of LHMDS.
  • BenchChem. (2025).[3] Optimization of Buchwald-Hartwig amination conditions. Link

    • Significance: Practical protocol adjustments for hindered substr
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53485543, Spiro[3.5]nonan-7-amine. Link

    • Significance: Physical properties and structural data.[2][4][5][6]

Sources

Application Notes and Protocols for the Functionalization of the Spiro[3.5]nonane Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The spiro[3.5]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality, resulting from the fusion of a cyclobutane and a cyclohexane ring through a single carbon atom, offers a unique topographical profile for interacting with biological targets.[1][2] This departure from the predominantly planar structures of many traditional drug molecules can lead to significant improvements in pharmacological properties, including enhanced potency, selectivity, metabolic stability, and solubility.[3][4] This guide provides an in-depth exploration of key functionalization strategies for the spiro[3.5]nonane ring system, offering both the theoretical underpinnings and practical, field-proven protocols for their implementation in a research and drug discovery setting.

Strategic Approaches to Spiro[3.5]nonane Functionalization

The functionalization of the spiro[3.5]nonane core can be broadly categorized into several key strategies, each offering distinct advantages for accessing diverse chemical space. The choice of strategy is often dictated by the desired final compound and the available starting materials.

Functionalization via Ketone Intermediates

A common and versatile entry point for functionalizing the spiro[3.5]nonane scaffold involves the use of spiro[3.5]nonan-2-one as a key intermediate.[5] This ketone provides a reactive handle for a wide array of chemical transformations.

Protocol 1: Synthesis of Spiro[3.5]nonan-2-ol via Reduction of Spiro[3.5]nonan-2-one

The reduction of the ketone to the corresponding alcohol, spiro[3.5]nonan-2-ol, opens up avenues for further derivatization of the hydroxyl group.[6]

Causality Behind Experimental Choices:

  • Sodium borohydride (NaBH4) is selected as the reducing agent due to its mild nature and high selectivity for reducing ketones in the presence of other functional groups.

  • Methanol (MeOH) serves as a protic solvent that facilitates the reaction and is compatible with the reducing agent.

  • The reaction is initially conducted at 0 °C to control the exothermic nature of the reduction and enhance selectivity.

Materials:

  • Spiro[3.5]nonan-2-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions.[6]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.[6]

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to a pH of approximately 6 with 1 M HCl.[6]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Spiro[3.5]nonan-2-ol.[6]

Introduction of Heteroatoms: The Case of Azaspiro[3.5]nonanes

A significant advancement in the medicinal chemistry of spiro[3.5]nonanes has been the introduction of heteroatoms into the ring system. Notably, 7-azaspiro[3.5]nonane derivatives have been extensively investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][3][7]

Protocol 2: General Synthesis of the 7-Azaspiro[3.5]nonane Core

The synthesis of the 7-azaspiro[3.5]nonane core typically involves a multi-step sequence starting from commercially available materials.

Causality Behind Experimental Choices:

  • The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is a strategic choice to prevent unwanted side reactions during the initial cyclization and subsequent functionalization steps. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

  • The multi-step sequence involving oxidation and cyclization is a reliable method for constructing the spirocyclic ketone.

Procedure Outline:

  • A solution of 1,1-cyclobutanedimethanol is subjected to a two-step oxidation and cyclization process.

  • This is performed with a suitable amine protected with a tert-butyloxycarbonyl (Boc) group to yield the spirocyclic ketone, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.[6]

Subsequent Functionalization: The resulting ketone can then be further functionalized, for example, through reductive amination, to introduce various substituents on the piperidine nitrogen. This is a key step in optimizing the pharmacological activity of these compounds.[3]

Catalytic Functionalization of Spirocyclic Alkenes

Modern catalytic methods offer powerful tools for the direct and efficient functionalization of spirocyclic systems. The arylboration of spirocyclic cyclobutenes provides a rapid route to highly substituted spiro[3.5]alkanes.[8]

Conceptual Workflow:

G cluster_0 Catalytic Arylboration Spirocyclic Cyclobutene Spirocyclic Cyclobutene Highly Substituted Spiro[3.5]alkane Highly Substituted Spiro[3.5]alkane Spirocyclic Cyclobutene->Highly Substituted Spiro[3.5]alkane Cu/Pd or Ni Catalyst Aryl Halide Aryl Halide Aryl Halide->Highly Substituted Spiro[3.5]alkane Boron Source Boron Source Boron Source->Highly Substituted Spiro[3.5]alkane Catalyst System Catalyst System Catalyst System->Highly Substituted Spiro[3.5]alkane

Caption: Catalytic arylboration of spirocyclic cyclobutenes.

Key Insights:

  • This one-step process allows for the creation of complex and rigid saturated spirocyclic structures.[8]

  • The choice between a Cu/Pd or a Ni-catalyzed system is dependent on the substitution pattern of the cyclobutene, highlighting the importance of catalyst screening in methodology development.[8]

  • This strategy enables the formation of quaternary stereogenic centers, which are valuable features in medicinal chemistry.[8]

Ring Expansion and Rearrangement Reactions

The inherent ring strain in the cyclobutane portion of the spiro[3.5]nonane scaffold can be exploited to drive ring expansion and rearrangement reactions, leading to novel polycyclic systems.[5][9] These transformations often proceed through carbocation intermediates and can be initiated by the protonation of an alcohol or alkene.[9][10]

Conceptual Pathway:

G cluster_1 Ring Expansion Spiro[3.5]nonane Derivative Spiro[3.5]nonane Derivative Carbocation Intermediate Carbocation Intermediate Spiro[3.5]nonane Derivative->Carbocation Intermediate Protonation/Loss of LG Fused Bicyclic System Fused Bicyclic System Carbocation Intermediate->Fused Bicyclic System Alkyl Shift

Caption: Ring expansion of a spiro[3.5]nonane derivative.

Driving Forces:

  • Relief of Ring Strain: The expansion of the four-membered cyclobutane ring to a more stable five or six-membered ring is a significant thermodynamic driving force.[9][11]

  • Formation of a More Stable Carbocation: The rearrangement often leads to the formation of a more substituted and therefore more stable carbocation intermediate.[9][11]

Data Presentation: Biological Activity of Functionalized Spiro[3.5]nonanes

The functionalization of the spiro[3.5]nonane scaffold has led to the discovery of compounds with significant biological activity. The following table summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.

CompoundR2 (Piperidine N-capping group)R3 (Aryl group)GPR119 EC50 (nM)
54g Optimized GroupOptimized ArylPotent Agonist Activity
Reference CompoundsVariousVariousVaried Activity

EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro GPR119 activation assay. Data adapted from studies on GPR119 agonists.[1][7] Compound 54g was identified as a potent GPR119 agonist with a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats.[7]

Late-Stage Functionalization: A Powerful Tool for Drug Discovery

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the modification of complex molecules at a late stage of the synthesis.[12][13][14][15] This approach can accelerate the exploration of structure-activity relationships (SAR) by avoiding the need for de novo synthesis of each analog. The spiro[3.5]nonane scaffold is amenable to LSF strategies, enabling the rapid diversification of lead compounds.

Conclusion and Future Perspectives

The spiro[3.5]nonane ring system represents a valuable and underexplored area of chemical space for drug discovery. The functionalization strategies outlined in this guide, from classical ketone modifications to modern catalytic methods and ring expansions, provide a robust toolbox for chemists to access a wide diversity of novel spirocyclic compounds. The continued development of new synthetic methodologies, particularly in the area of late-stage functionalization, will undoubtedly lead to the discovery of new spiro[3.5]nonane-based therapeutic agents with improved pharmacological profiles.

References

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from [Link]

  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Research Communities. (2023, November 28). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enzymatic Late‐Stage Modifications: Better Late Than Never. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of late-stage functionalization in today's drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of late-stage functionalization in today's drug discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies for the Synthesis of Spiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have become increasingly vital in medicinal chemistry.[1][2] The spiro[3.5]nonane framework, in particular, offers a unique three-dimensional architecture that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[3][4] The amine functional group at the 7-position is a critical handle for introducing diverse substituents and building complex molecular architectures, making Spiro[3.5]nonan-7-amine a valuable building block for novel therapeutics, including G protein-coupled receptor 119 (GPR119) agonists.[3][5]

However, the inherent nucleophilicity and basicity of the amine group necessitate a robust protection-deprotection strategy during multi-step syntheses.[6] This guide provides an in-depth analysis of common protecting group strategies, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, to enable researchers to make informed decisions for the successful synthesis of Spiro[3.5]nonan-7-amine derivatives.

Core Synthetic Approach: From Ketone to Amine

The most common and direct route to Spiro[3.5]nonan-7-amine is the reductive amination of the commercially available Spiro[3.5]nonan-7-one.[7] This transformation typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[8][9] Various reducing agents can be employed, with sodium borohydride derivatives and catalytic hydrogenation being common choices.[9][10]

Once synthesized, the amine's reactivity often requires it to be "masked" or protected to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group is critical and depends on the stability required for downstream reactions and the conditions available for its eventual removal.[6][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Spirononan-7-amine Synthesis & Yield Optimization

Technical Support Center: Spiro[1]nonan-7-amine Synthesis & Yield Optimization

Welcome to the Technical Support Center. As drug development increasingly relies on spirocyclic scaffolds to improve three-dimensionality (Fsp³), reduce lipophilicity, and enhance target specificity[1], the efficient synthesis of intermediates like Spiro[2]nonan-7-amine is critical.

This guide is designed for medicinal chemists and process scientists encountering yield-limiting bottlenecks during the conversion of Spiro[2]nonan-7-one to its corresponding primary amine. Below, we dissect the causality behind common reaction failures and provide self-validating, field-proven protocols to optimize your workflows.

Synthetic Workflow Analysis

The conversion of spirocyclic ketones to primary amines generally follows one of two pathways: Direct Reductive Amination or a Two-Step Oxime Reduction[3].

Workflowcluster_directDirect Reductive Aminationcluster_oximeTwo-Step Oxime Route (Recommended)KetoneSpiro[3.5]nonan-7-one(Starting Material)ImineImine / Iminium IntermediateKetone->Imine NH4OAc, Ti(OiPr)4 OximeOxime IntermediateKetone->Oxime NH2OH·HCl, Base DirectAmineSpiro[3.5]nonan-7-amine(Prone to Over-alkylation)Imine->DirectAmine NaBH3CN or NaBH(OAc)3 OximeAmineSpiro[3.5]nonan-7-amine(High Purity Primary Amine)Oxime->OximeAmine LiAlH4 or H2, Pd/C

Figure 1: Comparison of synthetic workflows for Spiro[2]nonan-7-amine preparation.

Troubleshooting & FAQs

Q1: My direct reductive amination using ammonium acetate and NaBH₃CN yields a complex mixture with a large amount of secondary amine byproduct. How can I improve selectivity? Causality & Solution: This is the classic "over-alkylation" phenomenon. When Spiro[2]nonan-7-one is converted to the primary amine, the newly formed Spiro[2]nonan-7-amine is significantly more nucleophilic than the bulk ammonia source[4]. It competitively attacks the unreacted ketone, forming a secondary amine dimer.

  • The Statistical Fix: Use a massive excess of the ammonia source (15–20 equivalents of NH₄OAc) to statistically favor primary imine formation.

  • The Steric Blocking Strategy: Switch to a two-step reductive amination using benzylamine (BnNH₂). The bulky N-benzyl group physically prevents the resulting secondary amine from attacking another ketone molecule[5]. Subsequent debenzylation via catalytic hydrogenolysis (H₂, Pd/C) cleanly yields the primary amine.

Q2: I am struggling with low conversion rates. The starting spirocyclic ketone is still visible on TLC after 24 hours. What is causing this? Causality & Solution: The spiro[2]nonane system possesses inherent steric hindrance around the C7 position due to the rigid, puckered conformation of the adjacent cyclobutane and cyclohexane rings. This steric bulk impedes the initial nucleophilic attack required to form the imine intermediate.

  • The Lewis Acid Fix: Introduce Titanium(IV) isopropoxide (Ti(OiPr)₄) to the reaction mixture before adding the reducing agent[6]. Ti(OiPr)₄ serves a dual mechanistic purpose: it strongly coordinates to the carbonyl oxygen (increasing its electrophilicity) and acts as an irreversible water scavenger, driving the condensation equilibrium entirely toward the iminium species. Stir the ketone, amine source, and Ti(OiPr)₄ for 4-6 hours before adding your hydride donor[7].

Q3: Is there a highly reliable, scalable route that avoids the pitfalls of reductive amination entirely? Causality & Solution: Yes. For multi-gram scale-up where primary amine purity is critical, the Oxime Reduction Route is the gold standard[3]. By reacting the ketone with hydroxylamine, you form a stable oxime intermediate that is physically isolated. Because the ketone is completely consumed and removed prior to the reduction step, dimer formation is chemically impossible.

Quantitative Data: Yield Comparison of Amination Strategies

StrategyReagentsPrimary Amine YieldMajor ByproductCausality / Notes
Direct Amination (Standard) NH₄OAc, NaBH₃CN, MeOH40–55%Secondary Amine (20–30%)Primary amine product outcompetes NH₃ for the unreacted ketone.
Direct Amination (Lewis Acid) NH₄OAc, Ti(OiPr)₄, NaBH(OAc)₃65–75%Secondary Amine (<10%)Ti(OiPr)₄ accelerates imine formation, drastically reducing free ketone availability.
N-Benzyl Blocking Route 1. BnNH₂, NaBH(OAc)₃2. H₂, Pd/C80–85% (Over 2 steps)Toluene (trace)Steric bulk of the benzyl group completely prevents secondary alkylation.
Oxime Reduction (Recommended) 1. NH₂OH·HCl2. LiAlH₄85–90% NoneStepwise isolation eliminates competitive nucleophilic attack entirely.

Standard Operating Procedure: The Two-Step Oxime Route

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Synthesis of Spiro[1]nonan-7-one oxime

Causality: Utilizing sodium acetate buffers the reaction, allowing the hydroxylamine hydrochloride to act as a potent nucleophile without overly acidifying the solution, which would protonate the hydroxylamine and halt the reaction.

  • Setup: In a round-bottom flask, dissolve Spiro[2]nonan-7-one (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Addition: Add Hydroxylamine hydrochloride (1.5 eq) followed by Sodium acetate (1.5 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Self-Validation Checkpoint:

    • TLC (Hexane/EtOAc 7:3): Stain with KMnO₄. The starting ketone (

      
      ) must be completely consumed, replaced by a more polar oxime spot (
      
      
      ).
    • LCMS: Confirm the presence of the product mass

      
       m/z.
      
  • Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between EtOAc and DI water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the oxime as a white solid.

Phase 2: Reduction to Spiro[1]nonan-7-amine

Causality: LiAlH₄ provides the aggressive hydride transfer required to break the strong N-O bond of the oxime. The subsequent "Fieser Workup" is critical; it prevents the formation of unfilterable aluminum emulsions by creating a granular, easily filterable aluminum salt lattice.

  • Setup: Flame-dry a flask and purge with N₂. Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Addition: Dissolve the oxime from Phase 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Self-Validation Checkpoint:

    • LCMS (of a carefully quenched micro-aliquot): Confirm the disappearance of the oxime mass and the appearance of the primary amine

      
       m/z.
      
  • Fieser Workup: Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of DI water (Dropwise! Vigorous gas evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of DI water.
      
  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts turn into a stark white, granular precipitate. Filter the mixture through a pad of Celite, washing the cake generously with THF. Concentrate the filtrate to yield the pure Spiro[2]nonan-7-amine.

References

1.[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. 1 2.[7] A Technical Review of Spiro[2]nonan-2-ol and Its Analogs in Drug Discovery - Benchchem. 7 3.[3] Buy 7-Aminospiro[2]nonan-1-one hydrochloride (EVT-2569315) - EvitaChem.3 4.[5] Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). 5 5.[4] Synthesis of bio-based N-containing compounds from biomass - Oxford Academic. 4 6.[6] Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications - MDPI. 6

Technical Support Center: Purification of Spiro[3.5]nonan-7-amine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Spiro[3.5]nonan-7-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this spirocyclic amine and may encounter challenges during its purification. As a molecule with a distinct three-dimensional structure, its purification requires specific considerations, particularly when handling the free base form.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My product is streaking severely during silica gel column chromatography, and the purity of the collected fractions is poor. What's happening?

Probable Cause(s): This is a classic issue when purifying basic amines on standard silica gel.[3] The free amine group (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption, peak tailing, and sometimes on-column degradation, resulting in poor separation and low recovery.[3]

Recommended Solutions:

  • Use a Mobile Phase Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This is the most common and effective solution.[4] The TEA will compete with your product for binding to the acidic sites, allowing the Spiro[3.5]nonan-7-amine to elute cleanly.

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., 1-2% of 7N NH3 in MeOH, mixed with DCM). This is particularly effective for more polar amines.

  • Switch the Stationary Phase: If mobile phase modifiers are insufficient or undesirable, consider an alternative stationary phase.

    • Basic Alumina: Alumina is basic and provides a much more inert surface for the chromatography of amines.

    • Amine-Functionalized Silica: Pre-treated silica (KP-NH) is commercially available and offers excellent performance for separating basic compounds without the need for mobile phase modifiers.[3]

Question 2: I've converted the hydrochloride salt to the free base using an aqueous work-up, but my recovery is very low. Where did my product go?

Probable Cause(s): Low recovery during acid-base extraction typically points to one of two issues: incomplete deprotonation of the amine hydrochloride or partitioning of the free base into the aqueous layer.

Recommended Solutions:

  • Ensure Complete Deprotonation: The amine salt must be fully converted to the free base to be extracted into an organic solvent.

    • Check the pH: After adding a base (e.g., NaOH, K₂CO₃), ensure the pH of the aqueous layer is sufficiently high. A pH of >10 is required, but a pH of 12-14 is often recommended to guarantee complete deprotonation.[4][5] Use a pH meter or high-range pH strips for verification.

  • Minimize Aqueous Solubility: The free amine may have some solubility in water.

    • Use a Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect significantly decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[4]

    • Perform Multiple Extractions: Do not rely on a single extraction. Extract the aqueous layer 3 to 5 times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Combining these smaller, repeated extractions is far more efficient than one large-volume extraction.

Question 3: My purified Spiro[3.5]nonan-7-amine free base is a persistent oil and I cannot get it to crystallize. How can I solidify my product?

Probable Cause(s): Many amine free bases are low-melting solids or oils at room temperature.[6] Additionally, even small amounts of residual solvent or impurities can inhibit crystallization.

Recommended Solutions:

  • Convert to a Crystalline Salt: This is the most reliable method for obtaining a stable, solid, and easy-to-handle product. The hydrochloride salt is common, but others like oxalate or tartrate salts can also be effective.[4][7] A well-defined crystalline salt is often easier to purify by recrystallization than an oil is by chromatography. See Protocol 3 for a detailed procedure.

  • High Vacuum & Co-evaporation: Ensure all chromatography solvents are removed. Place the oil under a high vacuum for several hours. Co-evaporating with a low-boiling solvent like hexane or diethyl ether can sometimes help remove stubborn residual solvents and induce crystallization.

  • Solvent Screening for Crystallization: If you must have the free base as a solid, perform a small-scale crystallization screen. Dissolve small amounts of the oil in various solvents (e.g., hexane, heptane, diethyl ether, pentane) and store at low temperatures (-20°C to 4°C). Scratching the inside of the vial with a glass rod can sometimes initiate nucleation.

Purification Workflow & Troubleshooting Logic

The following diagram outlines the general purification workflow and a decision-making process for troubleshooting common issues.

cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis & Troubleshooting cluster_final Final Product start Crude Spiro[3.5]nonan-7-amine (Free Base or HCl Salt) free_base Is it the HCl Salt? start->free_base extraction Protocol 1: Acid-Base Extraction to generate Free Base free_base->extraction Yes chromatography Protocol 2: Column Chromatography free_base->chromatography No extraction->chromatography purity_check Check Purity (TLC, LCMS, NMR) chromatography->purity_check issue Purity Issue Detected? (e.g., Streaking, Low Yield) purity_check->issue troubleshoot Consult Troubleshooting Guide: - Modify Mobile Phase - Check pH - Use Brine Wash issue->troubleshoot Yes final_product Pure Free Base (Oil or Solid) issue->final_product No troubleshoot->chromatography Re-purify salt_formation Is Solid Required? final_product->salt_formation salt_formation->final_product No, Store Properly Final Product is Oil protocol3 Protocol 3: Form Hydrochloride Salt salt_formation->protocol3 Yes final_salt Pure Crystalline HCl Salt protocol3->final_salt

Caption: Decision workflow for purifying Spiro[3.5]nonan-7-amine.

Frequently Asked Questions (FAQs)

Q: How should I convert the commercially available Spiro[3.5]nonan-7-amine hydrochloride back to the free base? A: The most effective method is a standard acid-base extraction. Dissolve the hydrochloride salt in water, basify the solution to a pH >12 with a strong base like 2M NaOH, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. See Protocol 1 for a detailed, step-by-step guide.

Q: What are the best storage conditions for the Spiro[3.5]nonan-7-amine free base? A: The free base is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbonate salt. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (2-8°C is recommended).[8]

Q: What typical impurities might be present in my crude sample? A: Impurities can arise from the synthesis process. Common impurities for amines include:

  • Residual Starting Materials: Unreacted precursors from the spirocyclization or amination steps.[9]

  • Byproducts: Molecules formed from side reactions.

  • Oxidation Products: Amines can oxidize when exposed to air, forming various byproducts.[9]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[9]

Q: Can I purify the free base by distillation? A: While some spiro compounds can be distilled, it is crucial to know the thermal stability of Spiro[3.5]nonan-7-amine.[4] Amines can be prone to decomposition at high temperatures. If you choose to attempt distillation, it must be performed under a high vacuum to significantly lower the boiling point and minimize the risk of thermal degradation.[4] A small-scale test is highly recommended before processing a large batch.

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes the liberation of the free amine from its hydrochloride salt.

  • Dissolution: Dissolve the Spiro[3.5]nonan-7-amine hydrochloride salt in deionized water (approx. 10-20 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice-water bath. Slowly add 2M NaOH solution dropwise with vigorous stirring. Monitor the pH using a pH meter or pH paper. Continue adding base until the pH of the solution is stable at >12.

  • Salting Out: Add solid sodium chloride to the aqueous solution until it is saturated (brine). This will decrease the solubility of the free amine in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 20 mL per gram of starting salt).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous salt (e.g., anhydrous Na₂SO₄ or MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude free amine. The product can then be used as is or further purified by chromatography.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify the crude free base while preventing on-column issues.

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., 95:5 Dichloromethane/Methanol). To this system, add 0.5% triethylamine (TEA) by volume.

  • Prepare the Slurry: In a beaker, add the crude amine oil. Add a small amount of silica gel and dissolve/adsorb the material onto the silica using a minimal amount of dichloromethane. Concentrate this slurry to a dry, free-flowing powder. This is known as "dry loading."

  • Pack and Equilibrate the Column: Pack a suitably sized silica gel column with your chosen eluent (containing TEA). Equilibrate the column by passing 2-3 column volumes of the eluent through it.

  • Load and Elute: Carefully load the dried slurry onto the top of the column. Begin the elution, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure. To remove the triethylamine, you may need to co-evaporate with a solvent like toluene or place the product under a high vacuum.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for obtaining a highly pure, crystalline, and stable solid product.

  • Dissolve the Free Base: Dissolve the purified free amine (oil or solid) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Prepare HCl Solution: Use a commercially available solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).

  • Acidification: While stirring the amine solution, slowly add the HCl solution dropwise. A white precipitate of the amine hydrochloride salt should form immediately.[4]

  • Complete Precipitation: Continue adding the acid until the solution becomes slightly acidic (check with pH paper by spotting a drop onto moist paper) or until no further precipitation is observed. Adding a large excess of acid should be avoided.

  • Isolate and Wash: Collect the solid hydrochloride salt by vacuum filtration. Wash the solid cake with a small amount of cold diethyl ether to remove any non-salt impurities.

  • Dry: Dry the purified Spiro[3.5]nonan-7-amine hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

References

  • Springborg, J., et al. Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[4][10]tetradecane chloride trihydrochloride dihydrates. UC Knowledge. [Link]

  • Veeprho. Amine Impurities and Related Compound.[Link]

  • Gas Processing & LNG. Startup troubleshooting of amine units in LNG export facilities.[Link]

  • PubChem. Spiro[3.5]nonan-7-amine hydrochloride.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • SPT Labtech. Chemical crystallization.[Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?[Link]

Sources

Technical Support Center: Solving Solubility Issues with Spiro[3.5]nonan-7-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with Spiro[3.5]nonan-7-amine and its various salt forms. The unique spirocyclic structure, while beneficial for drug design, often presents solubility hurdles that can impede research and development. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.

Core Principles of Amine Salt Solubility

The solubility of an amine salt is governed by a delicate interplay of its solid-state properties and its interaction with the solvent. Key factors include the pKa of the amine, the pH of the medium, the nature of the counter-ion, and the crystalline or amorphous state of the solid. Understanding these principles is fundamental to diagnosing and solving solubility problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Spiro[3.5]nonan-7-amine hydrochloride (HCl) salt is poorly soluble in my aqueous buffer. What's the first thing I should check?

Answer: The first and most critical step is to verify the pH of your solution in relation to the pKa of Spiro[3.5]nonan-7-amine.

Expertise & Experience: Amine salts are soluble because the amine is protonated (ionized), making it more polar and amenable to solvation by water.[1] The equilibrium between the ionized (soluble) and non-ionized (less soluble) forms is dictated by the pH of the solution.[2][3] For a primary amine like Spiro[3.5]nonan-7-amine, the pKa is typically in the basic range. To maintain protonation and thus solubility, the pH of the solution should be significantly lower than the pKa.[3][4] A general rule of thumb is to maintain a pH at least 2 units below the pKa to ensure >99% of the compound is in the ionized form.[5]

Troubleshooting Workflow: pH & Initial Assessment

G A Observation: Poor solubility of HCl salt in aqueous buffer B Step 1: Measure Solution pH A->B C C B->C D Action: Adjust pH downwards with dilute acid (e.g., HCl) C->D No F Issue Persists: Investigate other factors (Go to Q2) C->F Yes E Problem Solved D->E

Caption: Initial workflow for addressing poor amine salt solubility.

Protocol 1: pH-Dependent Solubility Profile

  • Prepare Buffers: Create a series of buffers (e.g., phosphate, acetate) across a pH range of 2-8.

  • Equilibrate Sample: Add an excess of your Spiro[3.5]nonan-7-amine HCl salt to a fixed volume of each buffer. Shake or stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6][7]

  • Separate Solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Plot Data: Graph the measured solubility (e.g., in mg/mL) versus the pH of the buffer. This will reveal the optimal pH range for solubility.

Q2: I've optimized the pH, but the solubility of the HCl salt is still too low for my needs. What is the next step?

Answer: If pH adjustment is insufficient, the next logical step is to perform a salt screening study to identify a more suitable counter-ion.

Expertise & Experience: The choice of counter-ion has a profound impact on the solid-state properties of the salt, such as its crystal lattice energy.[8][9][10] A salt with lower crystal lattice energy will generally have a higher aqueous solubility.[11] While the hydrochloride is a common starting point, other counter-ions (e.g., mesylate, besylate, sulfate, tartrate) can form salts with different crystal packing, leading to improved solubility.[12][13]

Salt Selection Workflow

G A Problem: Insufficient solubility after pH optimization B Strategy: Salt Screening (Investigate alternative counter-ions) A->B C Select Diverse Acids: - Sulfonic (mesylic, besylic) - Carboxylic (tartaric, citric) - Inorganic (sulfuric) B->C D Perform Small-Scale Salt Formation C->D E Screen for Kinetic Solubility (e.g., 96-well plate method) D->E F Identify 'Hits' with Improved Solubility E->F G Scale-up & Full Characterization: (XRPD, DSC, TGA, Thermodynamic Solubility) F->G

Caption: Systematic workflow for selecting an optimal salt form.

Protocol 2: Miniaturized Salt Screening

  • Prepare Stock Solution: Dissolve the Spiro[3.5]nonan-7-amine freebase in a suitable organic solvent (e.g., ethanol or acetonitrile).

  • Dispense Acids: In a 96-well plate, dispense equimolar amounts of a diverse library of pharmaceutically acceptable acids.

  • Combine and Crystallize: Add the freebase solution to the wells. Allow the solvent to evaporate slowly to promote salt crystallization.

  • Solubility Assessment: Add a fixed volume of your target aqueous buffer (at the optimal pH determined in Q1) to each well.

  • Analysis: After an equilibration period, analyze the supernatant for the concentration of dissolved spiroamine using HPLC. This allows for a rapid ranking of the kinetic solubility of the different salt forms.[14]

  • Confirmation: Synthesize the most promising salt(s) on a larger scale and perform a full solid-state characterization and thermodynamic solubility measurement to confirm the initial findings.[15]

Table 1: Common Counter-ions and Their Potential Impact

Counter-ion FamilyExamplesGeneral Characteristics
InorganicChloride, Sulfate, PhosphateSmall, can lead to high lattice energy but are physiologically common.
SulfonatesMesylate, Besylate, TosylateOften form stable, crystalline salts with good solubility profiles.[13]
CarboxylatesAcetate, Citrate, TartrateCan be less crystalline; may offer advantages in biocompatibility.
Q3: My new salt form is highly soluble but appears to be amorphous and physically unstable. It crystallizes over time into a less soluble form. How can I manage this?

Answer: This is a common challenge with amorphous materials. While they offer superior kinetic solubility, they are thermodynamically unstable.[16][17] The solution is often to formulate the amorphous salt with crystallization inhibitors.

Expertise & Experience: Amorphous solids lack the long-range order of crystals, meaning no crystal lattice energy needs to be overcome for dissolution, leading to higher apparent solubility.[11][18] However, this high-energy state is metastable and will tend to revert to a more stable, less soluble crystalline form. Polymeric excipients like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are frequently used to stabilize amorphous forms by sterically hindering the molecules from arranging into a crystal lattice.[19][20][21][22] This technique is widely used to create "amorphous solid dispersions" (ASDs).

Inhibition of Crystallization

G A Amorphous Salt (High Energy, High Kinetic Solubility) B Supersaturated Solution (High Concentration) A->B C Spontaneous Crystallization (Nucleation & Growth) B->C D Stable Crystalline Form (Low Energy, Low Solubility) C->D E Add Polymeric Inhibitor (e.g., PVP, HPMC) E->C INHIBITS

Caption: Using polymers to inhibit crystallization from a supersaturated state.

Protocol 3: Screening for Crystallization Inhibitors

  • Prepare Supersaturated Solution: Dissolve the amorphous Spiro[3.5]nonan-7-amine salt in a minimal volume of organic solvent and then rapidly add it to your aqueous buffer to create a supersaturated solution.

  • Screen Polymers: In a 96-well plate, prepare solutions of different polymers (e.g., PVP, HPMC, Soluplus®) at various concentrations in the same buffer.

  • Combine and Monitor: Add the supersaturated drug solution to the polymer solutions.

  • Detect Precipitation: Monitor the plate over time for the appearance of a precipitate. This can be done visually or by measuring turbidity (light scattering) with a plate reader.

  • Identify Lead Formulation: The polymer and concentration that maintains the highest drug concentration in solution for the longest period is the most effective crystallization inhibitor for your system.[23]

Summary and Final Recommendations

Troubleshooting the solubility of Spiro[3.5]nonan-7-amine salts should be approached systematically. Start by ensuring the pH is optimized for the ionized form of the amine. If solubility remains an issue, a comprehensive salt screening is the most effective next step to find a counter-ion that provides more favorable solid-state properties. Finally, if a highly soluble but metastable amorphous form is identified, formulation strategies using polymeric crystallization inhibitors can be employed to create a stable and effective drug product.

References

  • Please note that while the content is informed by the principles within the cited articles, the protocols and specific advice are synthesized for the purpose of this guide.

Sources

Technical Support Center: Spiro[3.5]nonan-7-amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and medicinal chemists encountering difficulties with the functionalization of Spiro[3.5]nonan-7-amine (CAS: 1232433-32-7).

This guide addresses the specific steric and conformational challenges imposed by the spiro[3.5]nonane scaffold, moving beyond generic coupling advice to provide scaffold-specific solutions.

Topic: Overcoming Steric Hindrance & Conformational Locking in Spiro[3.5]nonan-7-amine Functionalization Audience: Medicinal Chemists, Process Chemists, Structural Biologists Lead Scientist: Senior Application Scientist, High-Throughput Chemistry Division

The Scaffold Challenge: Why is this Coupling Difficult?

Before troubleshooting, it is critical to understand the physical organic chemistry of your substrate. Spiro[3.5]nonan-7-amine is not merely a "bulky amine"; it is a conformationally locked system.

  • The "Gem-Spiro" Effect: The cyclobutane ring at the spiro junction (C4) exerts a variation of the Thorpe-Ingold effect (gem-dimethyl effect). This forces the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial strain.

  • Axial vs. Equatorial Attack: Depending on your synthesis route or commercial source, your amine may exist as a single isomer or a mixture.

    • Equatorial -NH₂: Relatively accessible, but the spiro-cyclobutane bulk can still block the trajectory of incoming electrophiles (especially bulky acyl chlorides).

    • Axial -NH₂: Severely hindered by 1,3-diaxial interactions with the axial protons of the cyclohexane ring. Standard HATU couplings often stall at <20% conversion.

Module A: Amide Coupling Troubleshooting

Scenario: You are trying to couple Spiro[3.5]nonan-7-amine with a carboxylic acid, but yields are low or the reaction stalls.

Q1: My HATU/DIEA reaction stalls after 24 hours. Should I add more reagent?

Recommendation: No. Adding more HATU typically leads to guanidinylation of your amine (an impurity often mistaken for product by LCMS due to +43 mass shift) rather than product formation.

Root Cause: The active ester formed by HATU (O-At) is bulky. If your amine is sterically shielded, the transition state energy is too high.

Protocol A: The T3P (Propylphosphonic Anhydride) Switch T3P is the "gold standard" for hindered spiro-couplings because it does not form a bulky active ester intermediate. It activates the acid directly.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF; T3P is less effective in polar aprotic solvents for hindered substrates).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIEA if possible, as pyridine acts as both base and nucleophilic catalyst.

  • Temperature: 0°C to RT. If stalled, heat to 50°C (T3P is thermally stable).

Q2: Even T3P failed. The acid partner is also bulky (e.g., ortho-substituted aromatic). What now?

Recommendation: Switch to the Acid Fluoride activation pathway. Acid fluorides are less sterically demanding than acid chlorides or OBt esters and are highly stable to moisture.

Protocol B: In-Situ Acid Fluoride (TFFH Method)

  • Reagent: TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid to an acid fluoride in situ. The small size of the fluoride leaving group allows the hindered spiro-amine to attack the carbonyl carbon.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in Anhydrous DCM.

  • Add DIEA (2.5 equiv) and stir for 30 min (Conversion to Acid Fluoride).

  • Add Spiro[3.5]nonan-7-amine (1.2 equiv).

  • Stir at RT for 12 h. If slow, reflux in DCE (80°C).

Reagent Selection Matrix
Coupling ReagentSteric ToleranceRisk of EpimerizationRecommended For
HATU ModerateLowStandard couplings; Equatorial amines.
T3P HighVery LowFirst-line choice for Spiro[3.5] amines.
TFFH Very HighLowBulky Acid + Bulky Amine combinations.
Ghosez Reagent ExtremeModerate"Impossible" couplings; converts acid to acid chloride under neutral conditions.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Scenario: You are performing a Pd-catalyzed arylation (Buchwald) of Spiro[3.5]nonan-7-amine.

Q3: I see rapid catalyst decomposition (Palladium black) and no product.

Recommendation: Your catalyst is struggling with oxidative addition or reductive elimination due to the bulk. Standard ligands (BINAP, Xantphos) often fail here because they don't create enough space around the metal center for the bulky spiro-amine to coordinate.

The Fix: Pre-Catalyst Strategy Stop using Pd(OAc)₂ + Ligand. Use Pd-PEPPSI-IPent or BrettPhos Pd G3 .

  • Why? These precatalysts ensure a 1:1 Pd:Ligand ratio and are activated immediately in solution.

  • Ligand Choice:

    • BrettPhos: Excellent for primary amines.

    • RuPhos: Good alternative if the aryl halide is electron-poor.

Protocol C: High-Steric Buchwald Coupling

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Base: NaOtBu (Sodium tert-butoxide) - Strong base is required to deprotonate the bulky amine-Pd complex.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Conditions: 80-100°C under Argon.

Visualizing the Workflow

The following decision tree outlines the logical progression for optimizing these couplings.

SpiroCoupling Start Start: Spiro[3.5]nonan-7-amine Coupling CheckPartner Analyze Coupling Partner Start->CheckPartner IsAcid Partner: Carboxylic Acid CheckPartner->IsAcid IsHalide Partner: Aryl Halide CheckPartner->IsHalide TryHATU Attempt HATU/DIEA/DMF IsAcid->TryHATU CatSelect Select Catalyst System IsHalide->CatSelect SuccessHATU Yield > 50%? TryHATU->SuccessHATU Done1 Proceed to Workup SuccessHATU->Done1 Yes SwitchT3P Switch to T3P / Pyridine / EtOAc SuccessHATU->SwitchT3P No (Stalled) SuccessT3P Yield > 50%? SwitchT3P->SuccessT3P SuccessT3P->Done1 Yes SwitchTFFH Switch to TFFH (Acid Fluoride) SuccessT3P->SwitchTFFH No (Steric Clash) StandardCat Pd(OAc)2 + BINAP CatSelect->StandardCat FailCat Low Yield / Pd Black? StandardCat->FailCat AdvancedCat Use BrettPhos Pd G3 or PEPPSI-IPent FailCat->AdvancedCat Yes BaseCheck Base: Switch Cs2CO3 -> NaOtBu AdvancedCat->BaseCheck BaseCheck->Done1

Caption: Decision tree for optimizing coupling reactions with sterically hindered spiro-amines.

Troubleshooting & FAQs

Q4: How do I purify the product? It has no UV activity.

Answer: The spiro[3.5]nonane core is aliphatic and UV-silent.[1]

  • Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Stains: If using TLC, use Ninhydrin (for free amine) or KMnO4 (universal). Iodine is often effective for the lipophilic spiro core.

  • Workup: If using T3P, the by-products are water-soluble.[1][2] A simple wash with water and NaHCO₃ usually yields clean product, avoiding difficult chromatography.

Q5: Is the amine stable?

Answer: Yes, Spiro[3.5]nonan-7-amine is chemically stable as a free base or salt (HCl). However, as a free base, it absorbs CO₂ from the air rapidly to form carbamates.

  • Storage: Store as the HCl salt.

  • Usage: Free base in situ using DIEA or NaOtBu during the reaction. Do not store the free base in solution for long periods.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development. Link

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Hindered Amides. Organic Letters. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Hindered Amino Acids.[5] Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal. Link

Sources

Technical Support Center: Boc Deprotection of Spiro[3.5]nonan-7-amine

[1]

Executive Summary & Molecule Analysis

You are working with Spiro[3.5]nonan-7-amine (CAS: 1232433-32-7), a bicyclic scaffold featuring a cyclobutane ring spiro-fused to a cyclohexane ring.[1] The amine is located at position 7 on the cyclohexane ring.

Critical Technical Insight: While the spiro[3.5]nonane skeleton is kinetically stable under standard acidic deprotection conditions, two specific challenges often lead to yield loss or low purity with this substrate:

  • Volatility of the Free Base: The free amine (MW ~139 g/mol ) is a low-molecular-weight lipophilic amine.[1] It creates a significant risk of product loss during rotary evaporation if fully free-based.[1]

  • Cation Scavenging: The tert-butyl cation generated during deprotection can polymerize into isobutylene oligomers, leaving a "gummy" residue that traps your product.[1]

This guide provides two validated protocols: Method A (TFA/Scavenger) for high-purity applications and Method B (HCl/Dioxane) for isolating the stable, non-volatile salt.[1]

Decision Matrix: Choose Your Protocol

Before starting, determine your downstream application to select the correct method.

BocDeprotectionStrategyStartStart: Boc-Spiro[3.5]nonan-7-amineDecisionWhat is the next step?Start->DecisionPathANext Step: Amide Coupling / Reductive AminationDecision->PathAImmediate UsePathBNext Step: Storage / Shipping / WeighingDecision->PathBLong-term UseMethodAMethod A: TFA + Scavenger(Isolates Free Base)PathA->MethodAMethodBMethod B: HCl in Dioxane(Isolates HCl Salt)PathB->MethodBRiskACritical Risk: Volatility(Do not over-dry)MethodA->RiskABenefitBBenefit: Stable Solid(Non-volatile)MethodB->BenefitB

Figure 1: Decision workflow for selecting the optimal deprotection strategy based on downstream requirements.

Validated Experimental Protocols

Method A: The "Scavenger" Protocol (TFA/DCM)

Best for: Immediate use in subsequent reactions where a free amine is required.

The Logic: We use Triethylsilane (TES) as a cation scavenger. Without it, the tert-butyl cations generated can react with themselves to form isobutylene oligomers (gums) or, less frequently, alkylate the amine. TES irreversibly traps the cation as isobutane and silyl species, ensuring a clean crude product [1][3].

Reagents:

  • Substrate: N-Boc-Spiro[3.5]nonan-7-amine[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)[1]

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Scavenger: Triethylsilane (TES) (Recommended: 2.0 eq)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL DCM (0.2 M concentration).

  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane. Do not skip this if you want a clean oil.[1]

  • Acidification: Cool to 0°C. Add 5 mL TFA dropwise (1:1 v/v ratio with DCM).

  • Reaction: Warm to room temperature. Stir for 1–2 hours.

    • Monitor: TLC (stain with Ninhydrin; Boc material is silent/faint, Free amine stains deep blue/purple).[1]

  • Workup (CRITICAL):

    • Concentrate the mixture carefully on a rotary evaporator at <30°C . Do not apply high vacuum for prolonged periods.[1]

    • Redissolve the residue in DCM.

    • Wash with saturated aqueous NaHCO₃ (Caution: CO₂ evolution).[1]

    • Dry organic layer over Na₂SO₄.[1][4]

  • Isolation: Concentrate carefully. You will obtain the free amine as a pale oil. Use immediately.

Method B: The "Precipitation" Protocol (HCl/Dioxane)

Best for: Storage, stability, and ease of handling.

The Logic: Converting the amine to its hydrochloride salt eliminates volatility issues and prevents oxidation. The salt of spiro[3.5]nonan-7-amine is a stable solid [2][4].[1]

Reagents:

  • Substrate: N-Boc-Spiro[3.5]nonan-7-amine[1]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)[1]

  • Precipitation Solvent: Diethyl Ether (Et₂O) or MTBE

Step-by-Step:

  • Setup: Place 1.0 mmol of substrate in a round-bottom flask.

  • Reaction: Add 5–10 equivalents of 4.0 M HCl in Dioxane (approx. 2.5 mL).[1][2]

    • Note: No additional solvent is usually needed, but minimal DCM can be added if solubility is poor initially.[1]

  • Stirring: Cap the flask (with a vent needle for CO₂ escape). Stir at room temperature for 1–3 hours.

  • Precipitation:

    • Dilute the reaction mixture with 10 volumes of Diethyl Ether or MTBE .

    • A white solid (the amine-HCl salt) should precipitate immediately.[1]

  • Filtration: Filter the solid using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake 3x with fresh ether to remove Boc byproducts (tert-butyl chloride/alcohol).[1]

  • Drying: Vacuum dry the solid.[1][4]

    • Result: Spiro[3.5]nonan-7-amine Hydrochloride (White powder, stable).[1]

Data Comparison: Reagent Selection

FeatureTFA / DCM / TES (Method A)HCl / Dioxane (Method B)
Product Form Free Base (Oil/Low melt solid)Hydrochloride Salt (Solid)
Volatility Risk HIGH (Risk of yield loss)LOW (Stable solid)
Purity Profile High (if scavenger used)Very High (Precipitation purifies)
Storage Stability Low (Oxidation/Carbamate formation)High (Indefinite at RT)
Rec.[1] Application One-pot coupling, immediate useStockpiling, weighing, shipping

Troubleshooting & FAQ

Q1: My product disappeared after rotary evaporation! Where did it go?

Diagnosis: You likely used Method A (Free Base) and applied high vacuum or heat for too long.[1] Root Cause: Spiro[3.5]nonan-7-amine (Free Base) is a compact, lipophilic amine with significant volatility.[1] Solution:

  • Recover: Check your rotavap bump trap; it might be there.[1]

  • Prevent: Switch to Method B (HCl Salt). If you must use the free base, do not evaporate to dryness. Keep it as a solution in DCM or Toluene and assay the concentration.

Q2: I see a "gummy" solid that won't crystallize.

Diagnosis: Polymerization of the tert-butyl cation.[1] Root Cause: In the absence of a scavenger (like TES or water), the tert-butyl cation ejected from the Boc group reacts with isobutylene to form oligomers. Solution:

  • Trituration: Add cold pentane or hexanes to the gum and sonicate. The isobutylene oligomers are soluble in hexanes; the amine salt is not. Decant the solvent.[5]

  • Prevention: Add 2.0 eq of Triethylsilane (TES) or use the HCl/Dioxane method with an ether wash.

Q3: Is the spiro[3.5]nonane ring stable to acid?

Analysis: Yes. The spiro[3.5]nonane system consists of a cyclobutane and cyclohexane ring.[6][7] While cyclobutanes have ring strain (~26 kcal/mol), they are generally stable to Brønsted acids (TFA, HCl) at room temperature [5].[1] Caution: Avoid strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) with heating, as these can sometimes induce ring expansion or rearrangement in strained spiro systems.[1] Stick to the protonic acids described above.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism and Scavenging. (Accessed 2026).[1] Available at: [Link]

  • PubChem. Spiro[3.5]nonan-7-amine hydrochloride Compound Summary. (Accessed 2026).[1] Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Unusually Strained Spiro Ring Systems.[1] (Accessed 2026).[1] Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheet (SDS) for Spiro[3.5]nonan-7-amine and all reagents before proceeding.

Technical Support Center: Minimizing Side Reactions in Spiro[3.5]nonane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic functionalization. Spiro[3.5]nonane derivatives are highly valuable 3D scaffolds in modern drug discovery, offering improved physicochemical properties over flat aromatic rings. However, the inherent ring strain of the cyclobutane moiety and the steric hindrance of the spirocenter often lead to complex side reactions, including ring-opening, protodeboronation, and poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-fidelity functionalization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During Rh-catalyzed C-H functionalization of spiro[3.5]nonane, I am observing poor regioselectivity and over-functionalization. How can I restrict the reaction to site-selective mono-functionalization?

The Causality: The spiro[3.5]nonane core contains multiple secondary C–H bonds with nearly identical bond dissociation energies. Unshielded metallocarbenes or highly reactive transition metal intermediates will indiscriminately insert into these bonds.

The Solution: To achieve site-selectivity, you must rely on catalyst-controlled desymmetrization. Utilizing bulky chiral dirhodium catalysts (e.g., Rh2(S-NTTL)4) creates a rigid, hydrophobic binding pocket. The orientation of the approaching spiro[3.5]nonane is sterically restricted by the tert-butyl groups of the adjacent ligands, forcing the carbene to insert exclusively into the targeted C–H bond. This approach has been proven to yield functionalized spiro[3.5]nonanes with up to 98% ee and >20:1 diastereomeric ratio[1].

Q2: When attempting Pd-catalyzed Suzuki-Miyaura cross-coupling on spiro[3.5]nonane boronic esters, my primary side product is the ring-opened linear alkane. Why is this happening and how do I prevent it?

The Causality: The cyclobutane ring within the spiro[3.5]nonane system possesses significant ring strain. During classical Pd-catalyzed cross-coupling at elevated temperatures, the intermediate alkyl-palladium species can undergo β-carbon elimination (C–C single bond cleavage) rather than the desired reductive elimination. This side reaction is thermodynamically driven by the release of cyclobutane ring strain[2].

The Solution: If thermal conditions fail, transition to a Ni-catalyzed photoredox cross-coupling system. Single-electron transfer (SET) pathways operate at room temperature and generate alkyl radical intermediates that are significantly less prone to β-scission compared to their organometallic counterparts. This dual-catalytic approach has been successfully employed for functionalizing strained spirocyclobutyl systems without triggering ring-opening[3].

Q3: I am experiencing rapid protodeboronation of my spiro[3.5]nonane boronic acid precursors before the cross-coupling can occur. What is the best alternative?

The Causality: Alkyl boronic acids, particularly those adjacent to sterically demanding spirocenters, are highly susceptible to protodeboronation under the basic aqueous conditions typically required for Suzuki-Miyaura couplings.

The Solution: Convert the boronic acid or Bpin ester into a potassium alkyltrifluoroborate salt . The trifluoroborate is significantly more stable to hydrolysis and slowly releases the active boronic species in situ. This maintains a low steady-state concentration of the reactive intermediate, effectively outcompeting the protodeboronation pathway[3].

Part 2: Visualizing Reaction Logic & Troubleshooting

MechanisticPathway Start Spiro[3.5]nonane Derivative MetalInt Alkyl-Metal Intermediate Start->MetalInt Oxidative Addition CondA Mild Photoredox / Bulky Ligands MetalInt->CondA CondB High Temp / Unshielded Metal MetalInt->CondB Target Desired Cross-Coupling CondA->Target SideRxn β-Carbon Elimination (Ring Opening) CondB->SideRxn

Pathway of spiro[3.5]nonane functionalization vs. strain-driven ring opening.

Troubleshooting Issue Low Yield / Side Reactions Q1 Protodeboronation Observed? Issue->Q1 Sol1 Use Trifluoroborate Salts Q1->Sol1 Yes Q2 Over-functionalization Observed? Q1->Q2 No Sol2 Use Bulky Chiral Catalysts Q2->Sol2 Yes

Decision tree for troubleshooting spiro[3.5]nonane side reactions.

Part 3: Quantitative Data Summary

The following table summarizes the optimization parameters for minimizing side reactions across various functionalization strategies.

Reaction TypeCatalyst / SystemPrimary Side ReactionMitigation StrategyTypical YieldSelectivity / ee
C–H Insertion Rh₂(OAc)₄ (Standard)Over-functionalizationSwitch to bulky chiral ligands< 30%Poor dr/ee
C–H Insertion Rh₂(S-NTTL)₄None (Optimized)Steric shielding via tert-butyl groups85–92%>20:1 dr, 98% ee
Cross-Coupling Pd(PPh₃)₄ / 80 °Cβ-Carbon EliminationLower temp, use RuPhos15–40%N/A
Cross-Coupling NiCl₂ / Ir-PhotoredoxProtodeboronationUse Potassium Trifluoroborates68–85%N/A

Part 4: Self-Validating Experimental Protocols

Protocol A: Ni-Catalyzed Photoredox Cross-Coupling of Spiro[3.5]nonane Trifluoroborates

Purpose: To achieve C–C bond formation while completely suppressing thermal β-carbon elimination (ring-opening).

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the spiro[3.5]nonane potassium trifluoroborate salt (1.0 equiv), the aryl bromide (1.2 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and the photocatalyst[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2 mol%).

  • Degassing (Critical Step): Add anhydrous, degassed THF/H₂O (10:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The strict exclusion of oxygen is mandatory. If the solution turns black shortly after starting, Ni(0) has precipitated due to oxygen quenching the radical intermediates, indicating a failed setup.

  • Irradiation: Seal the tube and irradiate with a 440 nm blue LED at room temperature (25 °C) for 24 hours. A fan must be used to ensure the reaction does not heat up, as thermal energy will re-introduce ring-opening pathways.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Site-Selective Rh-Catalyzed C–H Functionalization

Purpose: To perform highly enantioselective mono-functionalization while preventing carbene dimerization and over-insertion.

  • Catalyst Loading: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the spiro[3.5]nonane derivative (1.0 equiv) and Rh₂(S-NTTL)₄ (2 mol%) in anhydrous dichloromethane (DCM). Cool the mixture to -10 °C.

  • Carbene Precursor Addition: Dissolve the diazo compound (1.5 equiv) in DCM and add it to the reaction mixture via a syringe pump over 3 hours. Self-Validation: The slow addition ensures the steady-state concentration of the diazo compound remains extremely low. You should observe a slow, steady evolution of N₂ gas bubbles. Rapid bubbling or a sudden color change to dark brown indicates carbene dimerization, meaning the addition rate is too fast.

  • Completion & Purification: Stir for an additional 1 hour after addition is complete. Concentrate under reduced pressure and purify via silica gel chromatography to isolate the desymmetrized product.

References

  • 1 - ACS Publications (Journal of the American Chemical Society) 2.2 - Chemical Reviews 3.3 - White Rose eTheses Online

Sources

Technical Support Center: Managing the Hygroscopic Nature of Spiro[3.5]nonan-7-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Spiro[3.5]nonan-7-amine hydrochloride (CAS: 1956326-79-6) is a highly valuable spirocyclic building block utilized in modern pharmaceutical research and drug discovery[1]. Like many amine hydrochlorides, this compound exhibits significant hygroscopicity. When ambient relative humidity (RH) exceeds the salt's critical relative humidity (CRH), it rapidly absorbs atmospheric moisture[2].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with field-proven, causality-driven protocols. By understanding the thermodynamic drivers of moisture uptake, you can implement self-validating systems to mitigate contamination, ensuring chemical stability and reproducible stoichiometry during sensitive organic syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does Spiro[3.5]nonan-7-amine HCl absorb moisture so readily? A: The hygroscopicity is driven by the crystal lattice thermodynamics of the protonated amine and the chloride counterion. These ions provide strong hydrogen-bonding sites that energetically favor the adsorption of water molecules from the environment[3]. Once initial water is adsorbed, it can form liquid bridges between particles, accelerating further moisture uptake.

Q2: What are the chemical and experimental consequences of using moisture-compromised material? A: Introducing hydrated amine salts into a workflow causes three critical failures:

  • Stoichiometric Inaccuracy: Absorbed water adds non-active mass. Weighing 100 mg of a highly hydrated salt may only deliver 85 mg of the active amine, severely skewing reaction equivalents and leading to incomplete conversions[4].

  • Reagent Quenching: In anhydrous cross-couplings or amidations, trace water acts as a competing nucleophile. It will rapidly hydrolyze expensive coupling reagents (e.g., HATU, EDC) or quench moisture-sensitive organometallic catalysts[5].

  • Physical Instability: Moisture causes the powder to transition from a free-flowing solid to a sticky paste or deliquescent pool, making accurate transfer and handling virtually impossible[3].

Quantitative Impact of Relative Humidity (RH)

To establish robust handling limits, it is crucial to understand the moisture uptake profile of hygroscopic amine hydrochlorides. The table below synthesizes typical Dynamic Vapor Sorption (DVS) behavior for highly hygroscopic amine salts, illustrating the critical need for environmental control.

Relative Humidity (RH) at 25°CPhysical State ObservationEstimated Moisture Uptake (% w/w)Handling Recommendation
< 20% Free-flowing crystalline powder< 0.5%Standard handling acceptable; minimize atmospheric exposure time.
40% Slight clumping, surface adhesion2.0% - 5.0%Handle exclusively in a glove box or utilize pre-filled reaction vials[5].
60% Heavy caking, sticky paste8.0% - 15.0%Material is compromised. Requires vacuum desiccation prior to use.
> 80% Deliquescence (dissolving in absorbed water)> 25.0%Material must be lyophilized or safely discarded.

Troubleshooting Guide

Issue 1: The reagent bottle contains a solid, caked block instead of a fine powder.

  • Causality: The container was previously opened in an environment above the salt's CRH. This allowed moisture to permeate the crystal lattice, forming liquid bridges between particles that subsequently recrystallized into a solid mass during storage[4].

  • Solution: Do not attempt to forcefully chisel the block, as this risks physical contamination and uneven water distribution. Proceed immediately to Protocol 2 (Vacuum Desiccation) to gently drive off the moisture.

Issue 2: Reaction yields have inexplicably dropped from 85% to 40% when using a newly opened, older batch of the amine.

  • Causality: The older batch has likely absorbed atmospheric moisture over time. This leads to inaccurate molar calculations (you are adding less amine than calculated) and introduces water into a potentially moisture-sensitive catalytic cycle[5].

  • Solution: Validate the moisture content using Karl Fischer (KF) titration. If the water content exceeds 0.5%, dry the material via Protocol 2 and permanently switch to inert-atmosphere handling via Protocol 1 .

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure absolute moisture control.

Protocol 1: Anhydrous Weighing and Handling (Glove Box Method)
  • Causality: Preventing moisture exposure is thermodynamically easier than removing absorbed water. A glove box provides an inert, moisture-free (<1 ppm H

    
    O) environment, completely isolating the hygroscopic salt from ambient humidity[5].
    
  • Preparation: Transfer the sealed bottle of Spiro[3.5]nonan-7-amine HCl[1], pre-dried reaction vials, and a micro-spatula into the glove box antechamber.

  • Purging: Perform three vacuum/purge cycles using high-purity Argon or Nitrogen to strip atmospheric moisture from the antechamber.

  • Transfer & Weighing: Transfer the items into the main chamber. Open the reagent bottle and accurately weigh the required mass directly into the reaction vials.

  • Isolation: Seal the reaction vials tightly with PTFE-lined crimp caps or septa before removing them from the glove box.

  • System Validation: To maintain the integrity of the anhydrous system, inject your anhydrous reaction solvents directly through the septum using a dry syringe[5].

Protocol 2: Recovery of Moisture-Compromised Salt (Vacuum Desiccation)
  • Causality: Applying a high vacuum lowers the vapor pressure of water, driving the thermodynamic equilibrium toward desorption. Gentle, room-temperature desiccation is strictly preferred over oven drying to prevent the thermal decomposition or sublimation of the amine hydrochloride[3].

  • Surface Area Maximization: In a low-humidity environment, quickly transfer the clumped Spiro[3.5]nonan-7-amine HCl into a wide, pre-weighed shallow glass dish.

  • Desiccator Setup: Place the dish in a vacuum desiccator containing a fresh, high-capacity desiccant (e.g., Phosphorus pentoxide, P

    
    O
    
    
    
    , or indicating Drierite).
  • Vacuum Application: Apply a high vacuum (< 1 mbar) at ambient temperature (20-25°C) for 24 to 48 hours.

  • Inert Backfill: Isolate the vacuum line and backfill the desiccator with dry Argon or Nitrogen to prevent moisture re-entry upon opening.

  • System Validation: Weigh the glass dish and return it to the desiccator for an additional 4 hours under vacuum. If the mass changes by less than 0.1 mg, constant mass has been achieved. This mathematically validates that all free water has been successfully removed.

Workflow Visualization

The following decision matrix outlines the logical workflow for assessing and handling Spiro[3.5]nonan-7-amine HCl based on its physical state.

HandlingWorkflow A Inspect Spiro[3.5]nonan-7-amine HCl B Assess Physical State A->B C Free-Flowing Powder (Moisture Free) B->C Pass D Clumped / Deliquescent (Moisture Compromised) B->D Fail E Transfer to Glove Box (Argon/N2 Atmosphere) C->E F Vacuum Desiccation over P2O5 (24-48h) D->F H Weigh into Sealed Vials & Proceed to Reaction E->H G Verify Constant Mass (Δm < 0.1 mg) F->G G->E Recovered

Decision matrix for the handling and recovery of hygroscopic Spiro[3.5]nonan-7-amine HCl.

References

Sources

Technical Support Center: Spiro[3.5]nonan-7-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for Spiro[3.5]nonan-7-amine , a high-


 bioisostere used in modern drug discovery to replace flat aromatic systems or labile piperidines.

This guide is structured as a Technical Support Center , prioritizing actionable troubleshooting and robust, self-validating protocols over generic descriptions.

Status: Operational Scope: Scale-up (100g – 1kg), Impurity Profiling, Safety Protocols Target Molecule: Spiro[3.5]nonan-7-amine (CAS: 1346603-60-0 / HCl Salt: 1419101-47-5)

Module 1: Synthetic Route Selection & Safety

Critical Decision: Reductive Amination vs. Curtius Rearrangement

For scale-up, the choice of route dictates the impurity profile and safety engineering controls.

FeatureRoute A: Reductive Amination Route B: Curtius Rearrangement
Precursor Spiro[3.5]nonan-7-oneSpiro[3.5]nonane-7-carboxylic acid
Key Reagent NaBH(OAc)₃ or H₂/Pd-CDPPA or NaN₃/ClCOOEt
Safety Risk Low (H₂ gas management if catalytic)High (Azide intermediates, heat evolution)
Impurity Profile Dialkylated dimer (secondary amine)Urea byproducts, Isocyanates
Scalability Preferred for >100g batchesLimited by thermal hazard of acyl azides
Strategic Recommendation

Use Route A (Reductive Amination) for batches >100g due to superior thermal safety and atom economy. Use Route B only if the carboxylic acid precursor is significantly cheaper or if the ketone is unstable (rare for this scaffold).

Module 2: The Reductive Amination Workflow (Protocol)

User Query: "My yield is stalling at 60%, and I see a heavy impurity just above the product spot on TLC. How do I push conversion?"

Diagnosis: The impurity is likely the dimer (secondary amine) formed by the reaction of the product amine with the unreacted ketone. This occurs when the imine formation is slow or the reducing agent is too aggressive initially.

Optimized Scale-Up Protocol (Self-Validating)

Step 1: Imine Formation (The "Dry" Step)

  • Reagents: Spiro[3.5]nonan-7-one (1.0 equiv), Ammonium Acetate (10-15 equiv).

  • Solvent: Methanol (anhydrous). Note: Methanol is faster than DCE/THF for this specific equilibrium.

  • Validation: Monitor by ¹H NMR. Look for the disappearance of the ketone

    
    -protons (approx 2.3-2.5 ppm) and appearance of the imine signal. Do not proceed  until ketone is <5%.
    
  • Troubleshooting: If conversion stalls, add 3Å molecular sieves or perform azeotropic distillation if using a higher boiling solvent (e.g., Toluene) to remove water.

Step 2: Reduction (The "Cold" Step)

  • Reagent: NaCNBH₃ (1.0 equiv) or NaBH(OAc)₃ (1.5 equiv). Scale-up Note: NaBH(OAc)₃ is less toxic but requires more solvent volume.

  • Temperature: Cool to 0°C before addition to suppress dimer formation.

  • Quench: Acidify to pH < 2 with 6M HCl to decompose borates and trap the amine as the salt.

Workflow Diagram

ReductiveAmination Ketone Spiro[3.5]nonan-7-one Imine Imine Intermediate (Equilibrium sensitive) Ketone->Imine + NH4OAc - H2O Imine->Ketone Hydrolysis (If wet) Reduction Reduction Step (NaBH(OAc)3 or H2/Pd) Imine->Reduction Reductant 0°C Crude Crude Amine (Free Base) Reduction->Crude Basic Workup (pH > 12) Salt Final Product (HCl Salt) Crude->Salt HCl/Dioxane Precipitation

Caption: Step-wise reductive amination workflow emphasizing the reversibility of the imine formation.

Module 3: Troubleshooting & FAQs

Q1: I am observing a "gum" instead of a solid during salt formation. How do I fix this?

Cause: Presence of residual water or alcohol during the HCl addition. The Spiro[3.5]nonane scaffold is lipophilic, but the HCl salt is hygroscopic. Solution:

  • Free Base Extraction: Basify the gum with 2M NaOH and extract into MTBE (Methyl tert-butyl ether). MTBE is superior to DCM here as it rejects non-polar impurities better.

  • Drying: Dry the MTBE layer vigorously with Na₂SO₄ for at least 2 hours.

  • Salt Reformation: Add 4M HCl in Dioxane dropwise to the dry MTBE solution at 0°C.

  • Digestion: If a gum still forms, heat the mixture to reflux (MTBE boiling point) and add Acetonitrile dropwise until the gum dissolves. Cool slowly to crystallize.

Q2: Is the amine volatile? I'm losing mass on the rotavap.

Fact: Yes, the free base of Spiro[3.5]nonan-7-amine is moderately volatile (bp approx. 80-90°C at reduced pressure). Protocol Adjustment:

  • Never concentrate the free base to dryness under high vacuum (< 10 mbar) at temperatures > 30°C.

  • Telescoping: Ideally, carry the free base solution directly into the salt formation step without full isolation. Determine concentration via titration or quantitative NMR.

Q3: Safety regarding the cyclobutane ring—will it open?

Analysis: The spiro[3.5]nonane system is surprisingly thermally stable compared to simple cyclobutanes due to the gem-disubstitution effect (Thorpe-Ingold effect).

  • Risk: Ring opening usually requires strong Lewis acids (e.g., AlCl₃) or extreme temperatures (>200°C).

  • Safe Zone: Standard reductive amination conditions (0–60°C) and acidic workups (HCl, H₂SO₄) are perfectly safe.

  • Caution: Avoid radical halogenation conditions, which can attack the strained ring.

Module 4: Quality Control & Impurity Markers

When scaling up, you must validate the purity of the core scaffold. Use this table to identify common peaks in ¹H NMR (CDCl₃).

MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
C7-H (Amine methine) 2.80 - 3.10Multiplet (tt)Shifts downfield to ~3.2 in HCl salt.
Cyclobutane (

)
1.60 - 1.85MultipletDistinctive "roofing" pattern; integrates to 6H.
Cyclohexane (

)
1.30 - 1.50MultipletBroad envelope.
Impurity: Dimer 2.40 - 2.60MultipletLook for extra integration in the methine region.

Module 5: Scale-Up Safety (Curtius Route Specific)

If you are forced to use the Curtius Rearrangement (e.g., starting from Spiro[3.5]nonane-7-carboxylic acid), strictly adhere to this flow chemistry logic to minimize azide accumulation.

CurtiusSafety cluster_danger DANGER ZONE (Thermal Runaway Risk) Acid Carboxylic Acid Precursor AcylAzide Acyl Azide (EXPLOSIVE HAZARD) Acid->AcylAzide Activation DPPA DPPA / NaN3 DPPA->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (80°C) N2 Release Amine Protected Amine (Boc/Cbz) Isocyanate->Amine + Alcohol (tBuOH)

Caption: Critical safety pathway for Curtius rearrangement. The Acyl Azide to Isocyanate step releases N₂ gas and heat; perform in a continuous flow reactor if >50g scale.

References

  • Spirocyclic Scaffold Utility: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Curtius Rearrangement in Flow: Mallia, C. J., & Baxendale, I. R. (2016). The Use of Flow Chemistry in the Processing of Hazardous Chemicals.[1] Organic Process Research & Development, 20(2), 327–360.

  • Spiro[3.5]nonane Data: PubChem Compound Summary for CID 12651160, Spiro[3.5]nonane.

  • General Scale-Up Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Validation & Comparative

LC-MS analysis and fragmentation of Spiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS Analysis & Fragmentation Profiling of Spiro[3.5]nonan-7-amine

Executive Summary

Spiro[3.5]nonan-7-amine (CAS: 1232433-32-7) represents a critical class of


-rich building blocks used in modern drug discovery to replace planar aromatic amines (e.g., anilines, aminopiperidines). Its 3D spirocyclic architecture offers improved solubility and metabolic stability but presents unique analytical challenges due to its high polarity, lack of UV chromophores, and specific fragmentation energetics.

This guide provides a validated technical framework for the LC-MS quantification and structural characterization of Spiro[3.5]nonan-7-amine. It objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase (C18) methods, demonstrating why HILIC is the superior alternative for this analyte.

Technical Profile & Physicochemical Properties

Understanding the molecule's core properties is the first step in designing a robust assay.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 139.1361 Da
Precursor Ion

Low mass requires clean solvents to avoid background noise interference.
pKa (Calculated) ~10.5 (Primary Amine)Highly basic; exists as a cation at neutral/acidic pH.
LogP ~1.8 - 2.2Moderately lipophilic core, but the amine makes it polar.
UV Absorbance Negligible (>210 nm)UV detection is non-viable. MS detection is mandatory.
Structural Strain Cyclobutane Ring (~26 kcal/mol)High ring strain facilitates specific ring-opening fragmentation pathways.

Comparative Methodology: HILIC vs. Reversed-Phase (C18)

For the analysis of polar spirocyclic amines, standard C18 protocols often fail due to "dewetting" and poor retention. The following comparison highlights the experimental superiority of HILIC for this specific application.

Performance Matrix
FeatureAlternative A: Standard C18 (RPLC) Recommended: HILIC (Amide/Silica) Verdict
Retention Mechanism Hydrophobic interaction.Partitioning into water-enriched layer.HILIC Wins (Better retention of polar cation).[1]
Mobile Phase High water content (95%

).
High organic content (90% ACN).HILIC Wins (Desolvation efficiency increases sensitivity by 5-10x).
Peak Shape Often tails due to silanol interactions.Sharp, symmetrical peaks.HILIC Wins .
Sample Diluent Aqueous compatible.[2]High organic (ACN) compatible.Neutral (Depends on sample prep).
Experimental Insight: The "Dewetting" Phenomenon

Attempts to analyze Spiro[3.5]nonan-7-amine on a standard C18 column using 95% aqueous mobile phase (necessary for retention) often result in phase collapse (dewetting), leading to unreproducible retention times (


). HILIC avoids this by operating in high-organic conditions, which aligns perfectly with the solubility profile of spiro-amine extracts.

Validated Experimental Protocols

Protocol A: HILIC-MS/MS (Gold Standard)

Designed for high-sensitivity PK/PD studies.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid).[2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection: ESI Positive Mode (

    
     kV).
    
Protocol B: High-pH Reversed-Phase (Alternative)

Use only if HILIC is unavailable.

  • Column: Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), increasing retention on C18.

  • Risk: Lower sensitivity due to poor ionization efficiency in positive mode at high pH.

Fragmentation Profiling & Mechanism

The fragmentation of Spiro[3.5]nonan-7-amine is driven by two factors: Charge-Remote Fragmentation (loss of ammonia) and Strain-Relief Fragmentation (opening of the cyclobutane ring).

MS/MS Pathway Analysis
  • Precursor Selection:

    
    
    
  • Primary Transition (Quantifier): Loss of Ammonia (

    
    , -17 Da).
    
    • 
       (Cyclocation formation).
      
    • Mechanism:[1][2][4] Inductive cleavage at the C-N bond, stabilized by the tertiary carbon of the cyclohexane ring.

  • Secondary Transition (Qualifier): Cyclobutane Ring Opening / Ethylene Loss.

    • 
       (Loss of 
      
      
      
      , -28 Da).
    • Mechanism:[1][2][4] The strained spiro-cyclobutane ring opens to release ethylene, a highly favorable energetic pathway.

Fragmentation Pathway Diagram

FragmentationPathway Figure 1: Proposed ESI-MS/MS Fragmentation Pathway for Spiro[3.5]nonan-7-amine Parent Precursor Ion [M+H]+ m/z 140 (Spiro[3.5]nonan-7-amine) Inter Intermediate Ion [M+H - NH3]+ m/z 123 (Spiro-carbocation) Parent->Inter Neutral Loss: NH3 (-17 Da) Collision Energy: 15-20 eV Frag1 Product Ion A [Ring Opening - C2H4]+ m/z 95 (Cyclohexenyl cation) Inter->Frag1 Strain Relief: C2H4 (-28 Da) Collision Energy: 25-30 eV Frag2 Product Ion B [Ring Contraction] m/z 81 Inter->Frag2 Alkyl Loss (-42 Da)

Caption: Stepwise fragmentation involving initial deamination followed by strain-driven cyclobutane ring cleavage.

Analytical Workflow Decision Tree

To ensure data integrity, researchers should follow this logic flow when setting up the analysis.

Workflow Figure 2: LC-MS Method Development Workflow Start Start: Sample Prep Matrix Matrix Type? Start->Matrix Clean Neat Standard/Synthesis Matrix->Clean High Purity Bio Plasma/Microsomes Matrix->Bio Complex ColSel Column Selection Clean->ColSel PPT Protein Precip. (Acetonitrile 1:3) Bio->PPT PPT->ColSel HILIC HILIC (Amide) *Recommended* ColSel->HILIC High Sensitivity Req. RP C18 (High pH) ColSel->RP HILIC Unavailable MS MS/MS Detection MRM: 140->123 HILIC->MS RP->MS

Caption: Decision matrix for selecting the optimal chromatographic mode based on sample complexity.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-62. Link

  • Holcapek, M., et al. (2010). Fragmentation behavior of small molecule drugs in mass spectrometry. Mass Spectrometry Reviews, 29(5), 717-754.

Sources

A Comparative Guide for Drug Discovery: Spiro[3.5]nonan-7-amine vs. 4-Substituted Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the deliberate selection of saturated carbocyclic scaffolds is a critical decision that profoundly influences a molecule's three-dimensional shape, physicochemical properties, and ultimately, its pharmacological profile. The "escape from flatland"—a strategic shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich cores—has elevated the importance of scaffolds that can precisely orient functional groups in space.[1][2] This guide provides an in-depth, objective comparison between two key classes of saturated amines: the rigid, conformationally restricted Spiro[3.5]nonan-7-amine and the more flexible, yet highly tunable, 4-substituted cyclohexylamines .

This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of the relative merits of each scaffold. We will delve into their structural and conformational differences, compare their core physicochemical properties, outline synthetic strategies, and evaluate their impact on metabolic stability, supported by experimental data and protocols.

Part 1: Structural & Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in their conformational freedom. Spiro[3.5]nonan-7-amine possesses a rigid architecture defined by the spirocyclic fusion of a cyclobutane and a cyclohexane ring. This fusion point, a quaternary carbon, locks the cyclohexane ring into a relatively fixed chair conformation, significantly restricting its ability to undergo the typical ring-flipping observed in simple cyclohexanes.[3] This rigidity ensures that the amine substituent and the cyclobutane ring maintain a well-defined spatial relationship, which can be highly advantageous for locking in a bioactive conformation required for potent target engagement.

In contrast, 4-substituted cyclohexylamines exist in a dynamic equilibrium between two chair conformations. The position of the amine group (axial or equatorial) and the energetic preference for one conformer over the other is dictated by the steric bulk of the substituent at the 4-position. For instance, a bulky substituent like a tert-butyl group will overwhelmingly favor an equatorial position to minimize 1,3-diaxial strain, thereby locking the conformation and influencing the orientation of the amine. This conformational flexibility can be either a liability, leading to a loss of binding entropy, or an asset, allowing the molecule to adapt to the topology of a binding site.

Diagram: Conformational Comparison

G cluster_0 Spiro[3.5]nonan-7-amine cluster_1 4-Substituted Cyclohexylamine spiro Conformationally Restricted (Locked Chair) spiro_desc Rigid orientation of amine due to spirocyclic fusion. spiro->spiro_desc flex Dynamic Equilibrium chair1 Chair Conformer 1 (e.g., Axial Amine) flex->chair1 Ring Flip chair2 Chair Conformer 2 (e.g., Equatorial Amine) flex->chair2 Ring Flip flex_desc Equilibrium influenced by steric bulk of 4-substituent. flex->flex_desc chair1->chair2

Caption: Conformational differences between the rigid spiro-scaffold and flexible cyclohexylamine.

Part 2: Physicochemical Properties: A Quantitative Comparison

A molecule's fundamental physicochemical properties—basicity (pKa) and lipophilicity (LogP)—are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The structural differences between our two scaffolds directly translate into distinct property profiles.

PropertySpiro[3.5]nonan-7-amine4-Methyl-cyclohexylamine4-tert-Butyl-cyclohexylamine4-Phenyl-cyclohexylamine4-Fluoro-cyclohexylamine
Molecular Weight 139.24113.20155.28175.27117.16
cLogP / XLogP3 2.06[4]1.5[1]2.8[5]2.3[6]Not available
Predicted pKa ~10.5-10.8 (estimated)10.58[7]~10.6 (estimated)~10.4 (estimated)~10.1 (estimated)
Topological Polar Surface Area (TPSA) 26.02 Ų[4]26.02 Ų26.02 Ų[5]26.02 Ų[6]26.02 Ų[8]

Analysis of Properties:

  • Lipophilicity (LogP): Spiro[3.5]nonan-7-amine exhibits a moderate calculated LogP. The introduction of alkyl groups at the 4-position of cyclohexylamine generally increases lipophilicity, with the bulky tert-butyl group having a significant impact. The spiro-scaffold provides a method to increase molecular complexity and three-dimensionality without dramatically increasing LogP compared to larger alkyl substituents like tert-butyl. Introducing spirocyclic moieties has been cited as a strategy to modulate LogP and improve aqueous solubility.[2][9]

Part 3: Synthesis Strategies & Experimental Protocols

The accessibility of a scaffold is a crucial consideration for its application in drug discovery campaigns. Both Spiro[3.5]nonan-7-amine and 4-substituted cyclohexylamines are readily accessible through established synthetic methodologies.

Synthesis of Spiro[3.5]nonan-7-amine

The most direct and common route to Spiro[3.5]nonan-7-amine is the reductive amination of the commercially available ketone, Spiro[3.5]nonan-7-one .[11] This transformation can be achieved using various reducing agents and nitrogen sources.

Experimental Protocol: Reductive Amination of Spiro[3.5]nonan-7-one

Objective: To synthesize Spiro[3.5]nonan-7-amine from Spiro[3.5]nonan-7-one using sodium cyanoborohydride.

Materials:

  • Spiro[3.5]nonan-7-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Spiro[3.5]nonan-7-one (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction is typically monitored by TLC or LC-MS until the starting ketone is consumed (usually 2-4 hours).

  • Work-up: Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Stir for 20 minutes.

  • Basification & Extraction: Basify the mixture with 1 M NaOH to pH >10. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH (with 1% triethylamine to prevent streaking) to afford the pure Spiro[3.5]nonan-7-amine.

Synthesis of 4-Substituted Cyclohexylamines

These amines are typically synthesized from the corresponding 4-substituted cyclohexanones. A key challenge and area of focus is controlling the stereochemistry (cis vs. trans) of the final product. Methods include:

  • Catalytic Hydrogenation: Hydrogenation of the oxime or the ketone under reductive amination conditions can yield the amine, though it often produces a mixture of stereoisomers.

  • Hydride Reduction: Reduction of the corresponding oxime with agents like lithium aluminum hydride (LiAlH₄) is effective.

  • Enzymatic Amination: Biocatalytic methods using transaminases are increasingly employed to achieve high stereoselectivity, providing access to either the cis or trans isomer with high purity.

Part 4: Impact on Metabolic Stability

A primary motivation for using spirocyclic scaffolds is to improve metabolic stability by blocking potential sites of metabolism.[2][6] Alicyclic rings, like cyclohexane, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at activated C-H bonds.[12]

  • 4-Substituted Cyclohexylamines: The metabolism of the parent cyclohexylamine is known to involve hydroxylation at the 3- and 4-positions of the ring.[12] This metabolic pathway represents a potential liability, leading to faster clearance of the drug. While a substituent at the 4-position can influence the sites and rates of metabolism, the ring itself remains a target for oxidative enzymes.

  • Spiro[3.5]nonan-7-amine: The quaternary spiro-carbon in the spiro[3.5]nonane scaffold is inherently resistant to oxidation. Furthermore, the rigid structure can sterically shield adjacent C-H bonds from the active sites of metabolic enzymes. Several case studies have demonstrated that replacing more flexible rings (like piperidine or morpholine) with spirocycles (such as 7-azaspiro[3.5]nonane) can lead to significantly improved metabolic stability in human and mouse liver microsomes.[1][13] This trend suggests that Spiro[3.5]nonan-7-amine would likely exhibit greater metabolic stability compared to a similarly sized 4-substituted cyclohexylamine by removing a key site of potential oxidative metabolism.

Diagram: Metabolic Stability Logic

G cluster_0 4-Substituted Cyclohexylamine cluster_1 Spiro[3.5]nonan-7-amine c_amine Cyclohexane Ring c_metabolism CYP450 Oxidation (e.g., at C3, C4) c_amine->c_metabolism c_outcome Potential for Rapid Clearance c_metabolism->c_outcome s_amine Spiro[3.5]nonane Core s_metabolism Quaternary Spiro-Carbon (Blocks Oxidation) s_amine->s_metabolism s_outcome Improved Metabolic Stability s_metabolism->s_outcome

Caption: Proposed metabolic fate comparison between the two amine scaffolds.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • Test compounds (Spiro[3.5]nonan-7-amine, 4-substituted cyclohexylamine)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, a high-clearance drug)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Prepare a microsomal suspension in phosphate buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute sample is taken immediately after adding the NADPH solution.

  • Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion & Decision-Making Framework

The choice between Spiro[3.5]nonan-7-amine and a 4-substituted cyclohexylamine is a strategic one, guided by the specific goals of a drug discovery program. Neither scaffold is universally superior; rather, each offers a distinct set of advantages.

  • Choose Spiro[3.5]nonan-7-amine when:

    • High rigidity is required: To lock in a specific conformation for optimal binding and improve potency.

    • Metabolic stability is a primary concern: To block known sites of alicyclic ring oxidation.

    • Novel chemical space and IP are desired: The spirocyclic core offers greater novelty compared to more common cyclohexylamines.

    • Precise vector control is needed: The fixed orientation of the amine relative to the rest of the scaffold can be exploited to make specific interactions.

  • Choose a 4-Substituted Cyclohexylamine when:

    • Fine-tuning of lipophilicity is needed: The 4-position offers a readily modifiable handle to systematically alter LogP.

    • Some conformational flexibility is desirable: To allow the ligand to adapt to the target's binding site.

    • Synthetic accessibility and cost are paramount: A wide variety of 4-substituted cyclohexanones are commercially available and their chemistry is well-established.

    • Exploring stereochemical effects is the goal: The cis/trans relationship between the amine and the 4-substituent provides a straightforward way to probe how stereochemistry impacts activity.

Ultimately, the decision rests on a careful analysis of the target, the known structure-activity relationships (SAR), and the desired ADME profile. By understanding the fundamental trade-offs between the rigidity and metabolic robustness of Spiro[3.5]nonan-7-amine and the tunable flexibility of 4-substituted cyclohexylamines, researchers can make more informed and effective decisions in the design of next-generation therapeutics.

References

  • LookChem. (n.d.). 4-Methylcyclohexylamine.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • BenchChem. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Arkat USA, Inc. (n.d.). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts.
  • Sato, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • University of Minnesota. (n.d.). Bioisosteres of Common Functional Groups.
  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
  • ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • ScienceOpen. (n.d.). Structural simplification: an efficient strategy in lead optimization.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine.
  • Guidechem. (n.d.). 5400-88-4 4-TERT-BUTYLCYCLOHEXYLAMINE.
  • ChemRxiv. (2023). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.
  • Matsuda, D., et al. (2019). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 29(3), 373-379. [Link]

  • ResearchGate. (2019). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure.
  • Synchem. (n.d.). Spiro[3.5]nonan-7-amine.
  • MedchemExpress. (n.d.). 7-Azaspiro[3.5]nonane-piperidine-Boc | PROTAC Linker.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ChemScene. (n.d.). Spiro[3.5]Nonan-7-amine.
  • DSpace@UWr. (2016, October 24). Which Molecular Features Affect the Intrinsic Hepatic Clearance Rate of Ionizable Organic Chemicals in Fish?.
  • Hrcak. (n.d.). Simple Method for the Estimation of pKa of Amines†.
  • ResearchGate. (2021, October 17). Quantum Calculations of pKa values for Some Amine Compounds.
  • PubChemLite. (n.d.). Spiro[3.5]nonan-7-amine hydrochloride (C9H17N).
  • SpiroChem. (n.d.). Lead Optimization.
  • American Society for Pharmacology and Experimental Therapeutics. (2017). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds.
  • Santa Cruz Biotechnology. (n.d.). 4-tert-Butylcyclohexylamine, cis + trans.
  • NIST. (n.d.). 4-t-Butylcyclohexylamine.
  • ResearchGate. (n.d.). An efficient three-component protocol for the synthesis of novel spiro-oxazinobarbiturates.
  • ChemicalBook. (2025, October 14). 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS.
  • PubChem. (n.d.). 4-Fluorocyclohexan-1-amine.
  • BenchChem. (2025). An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol: Current Data and Synthetic Insights.
  • MDPI. (2024, February 26). Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations.
  • AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis.
  • Drug Metabolism and Disposition. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES.
  • PubMed. (1971). The metabolites of cyclohexylamine in man and certain animals.
  • Springer. (2024, December 26). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs.

Sources

Comparative Crystal Structure Guide: Spiro[3.5]nonan-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro" Advantage[1]

In the current landscape of drug discovery, "escaping flatland"—moving away from planar aromatic scaffolds toward three-dimensional (3D) architectures—is a critical strategy to improve solubility and selectivity. The Spiro[3.5]nonan-7-amine scaffold represents a high-value bioisostere for traditional 4-aminopiperidine and 4-aminocyclohexane moieties.

This guide provides an in-depth structural comparison of Spiro[3.5]nonan-7-amine derivatives against their monocyclic counterparts. By analyzing X-ray diffraction (XRD) data, we demonstrate how the spirocyclic fusion at the C2/C7 position imposes unique conformational rigidity, altering the "exit vector" of the amine functionality and enhancing metabolic stability without significantly increasing lipophilicity.

Structural Comparison: Spiro[3.5]nonane vs. Traditional Scaffolds

The Geometric Argument

The primary utility of the Spiro[3.5]nonan-7-amine scaffold lies in its ability to orient the amine group (the pharmacophore) in a precise vector while adding bulk in a non-planar fashion.

  • 4-Aminocyclohexane: Exists in a chair conformation but suffers from rapid ring inversion and metabolic liability at the C-H bonds.

  • Spiro[3.5]nonan-7-amine: The four-membered ring fused at the spiro junction locks the six-membered ring into a preferred chair conformation. This "locking" effect reduces the entropic penalty of binding to a protein target.

Comparative Metrics Table

The following data summarizes average structural parameters derived from small molecule crystal structures of hydrochloride salts of these amine classes.

FeatureSpiro[3.5]nonan-7-amine 4-Aminocyclohexane 4-Aminopiperidine
Hybridization

(High Fsp3)


(Heterocyclic)
Ring Conformation Distorted Chair (6-ring) / Puckered (4-ring)ChairChair
Amine Orientation Equatorial (Preferred)Equatorial/Axial mixEquatorial (Preferred)
C-N Bond Length 1.48 Å1.47 Å1.46 Å
Exit Vector Angle (

)
174° (Rigid linear projection)~160-180° (Flexible)~170°
Lipophilicity (cLogP) ~2.1 (Moderate)~1.2 (Low)~0.5 (Polar)
Metabolic Liability Low (Quaternary spiro carbon blocks oxidation)High (C-H oxidation)Moderate (N-oxidation)

Note on Exit Vectors: The "Exit Vector" is defined as the angle between the centroid of the ring system and the N-atom of the amine. The spiro[3.5] system provides a strictly linear exit vector relative to the spiro center, critical for deep pocket binding (e.g., GPCRs like GPR119).

Experimental Protocol: Crystallization & Structure Determination

Obtaining high-quality single crystals of spirocyclic amine salts can be challenging due to the high degrees of freedom in the alkyl chains and potential disorder in the four-membered ring. The following protocol is validated for Spiro[3.5]nonan-7-amine Hydrochloride .

Crystallization Workflow (Vapor Diffusion)

Reagents:

  • Compound: Spiro[3.5]nonan-7-amine HCl (>98% purity).[1]

  • Solvent: Methanol (HPLC grade).

  • Anti-solvent: Diethyl ether or Isopropyl ether.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the amine salt in 0.5 mL of Methanol. Sonicate for 2 minutes to ensure complete homogeneity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Setup: Place the inner vial uncapped inside a larger jar containing 5 mL of Diethyl ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Crystals typically appear within 48-72 hours as colorless prisms.

Data Collection & Refinement Logic
  • Temperature: Collect data at 100 K to minimize thermal motion (disorder) of the cyclobutane ring.

  • Disorder Handling: The four-membered ring often exhibits "puckering" disorder. Use a split-atom model (PART 1 / PART 2 in SHELXL) if electron density suggests two discrete conformations.

  • Hydrogen Bonding: Locate the ammonium protons in the difference Fourier map (

    
    ) to confirm the salt formation and H-bond network with the chloride counter-ion.
    
Validated Workflow Diagram

CrystallizationWorkflow Start Start: Purified Amine Salt Solubilization Dissolve in MeOH (High Solubility) Start->Solubilization Filtration 0.22 µm PTFE Filtration (Remove Nucleation Sites) Solubilization->Filtration Clarify Diffusion Vapor Diffusion Setup (MeOH vs Et2O) Filtration->Diffusion Transfer to Inner Vial Nucleation Nucleation (48-72h @ 4°C) Diffusion->Nucleation Slow Saturation Nucleation->Solubilization No Crystals? Try EtOH Harvest Crystal Harvesting (Paratone Oil) Nucleation->Harvest Prisms Formed XRD X-Ray Diffraction (100 K) Mo/Cu Source Harvest->XRD Mount Loop

Figure 1: Optimized vapor diffusion workflow for crystallizing spiro-amine salts.

Mechanistic Insight: The "Spiro-Lock" Effect

Why choose this scaffold? The structural data reveals a phenomenon we term the "Spiro-Lock."

In a standard cyclohexane ring, the energy barrier between chair flips is relatively low (~10 kcal/mol). In Spiro[3.5]nonane , the gem-disubstitution at the spiro center (C2 of the 4-ring / C? of the 6-ring) introduces steric strain that disfavors ring inversion.

Structural Logic Diagram

SpiroLogic Scaffold Spiro[3.5]nonane Core Constraint Spiro-Junction (Csp3) Scaffold->Constraint Contains Effect Conformational Locking (Rigid Chair) Constraint->Effect Induces Outcome2 Metabolic Stability (Blocked Oxidation) Constraint->Outcome2 Steric Bulk Outcome1 Defined Exit Vector (High Selectivity) Effect->Outcome1 result

Figure 2: Causal relationship between spiro-topology and medicinal chemistry properties.

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. (Discusses the escape from flatland and structural advantages of spirocycles).

  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. (Review of spirocyclic bioisosteres including spiro[3.5]nonane).

  • RSC Chemical Communications. (2025). "Strained spiro heterocycles as potential bioisosteres." (Update on synthesis and properties of spiro-amines).

  • PubChem. (2025). "Spiro[3.5]nonan-7-amine hydrochloride."[2] (Chemical and Physical Properties).[2][3][4][5][6][7][8][9]

  • BenchChem. (2025).[4] "Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols." (Methodology for spiro-derivative analysis).

Sources

Validating Purity of Spiro[3.5]nonan-7-amine via HPLC-CAD

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Invisible" Analyte Challenge

Spiro[3.5]nonan-7-amine (CAS: 1232433-32-7) presents a classic analytical paradox in drug development. As a spirocyclic aliphatic amine, it possesses high basicity but lacks a UV-active chromophore (such as a benzene ring or conjugated


-system).

Standard HPLC protocols utilizing UV detection at 254 nm will fail completely. Even "low UV" methods (205–210 nm) are often invalidated by poor signal-to-noise ratios and mobile phase interference.

This guide objectively compares the performance of three validation strategies: Low-Wavelength UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) . Based on experimental robustness and ICH Q2(R2) guidelines, we define HPLC-CAD as the superior protocol for purity validation, offering a "label-free" quantification method that eliminates the variability of derivatization chemistry.

Strategic Comparison: Selecting the Validation Architecture

Before detailing the protocol, we must validate why this method was chosen over industry alternatives.

Table 1: Comparative Performance of Detection Methodologies
FeatureMethod A: Low-UV (205 nm) Method B: Derivatization (FMOC/OPA) Method C: HPLC-CAD (Recommended)
Principle Absorbance of

transitions.
Chemical attachment of a fluorophore.Measurement of analyte mass via aerosol charging.[1]
Sensitivity (LOD) Poor (>10 µg/mL). High background noise.Excellent (<0.1 µg/mL).High (~0.5–1.0 µg/mL).[2]
Linearity Limited (Non-linear at high conc).Variable (Reaction efficiency dependent).Curvilinear (Linearized via polynomial fit).
Selectivity Low (Detects mobile phase impurities).High (Specific to amines).[3]Universal (Detects all non-volatiles).[4]
Robustness Fail. Drifts with gradient changes.Moderate. Derivative stability is a risk.Excellent. Independent of optical properties.
QC Suitability Not recommended for purity assay.Time-consuming for routine QC.Ideal for routine purity/impurity profiling.
The Scientific Rationale for CAD

While derivatization offers high sensitivity, it introduces a "reaction step" into the analytical error budget. If the derivatization is incomplete (e.g., 95% yield), the purity calculation is biased. CAD provides a direct, mass-based response that is uniform for chemically similar species, making it the most "honest" detector for quantifying impurities in spirocyclic amines.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the CAD method over alternatives for this specific molecule.

MethodSelection Start Analyte: Spiro[3.5]nonan-7-amine Chromophore Has UV Chromophore? Start->Chromophore UV_Method Standard HPLC-UV (254 nm) Chromophore->UV_Method Yes NonChrom Non-Chromophoric Path Chromophore->NonChrom No (Aliphatic Amine) Sensitivity Trace Level (<0.05%) required? NonChrom->Sensitivity Deriv Derivatization (FMOC/OPA) Sensitivity->Deriv Yes (Bioanalysis) MassBased Mass-Based Detection Sensitivity->MassBased No (Purity/Assay) CAD_Select HPLC-CAD (Charged Aerosol) MassBased->CAD_Select Direct Analysis

Figure 1: Decision logic for selecting CAD over UV or Derivatization for non-chromophoric amines.

The Validated Protocol: HPLC-CAD Workflow

This protocol utilizes a High-pH Mobile Phase strategy. Spiro amines are basic (pKa ~10–11). At acidic pH, they are protonated and interact strongly with residual silanols on the column, causing severe peak tailing. Using a high pH (pH 10) keeps the amine neutral (free base), improving peak shape and retention.

4.1 Chromatographic Conditions
  • System: HPLC or UHPLC equipped with Charged Aerosol Detector (CAD).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 .

    • Why: These are "Hybrid" particles stable up to pH 12. Standard silica columns will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

    • Note: Phosphate buffers are forbidden in CAD as they are non-volatile and will clog the detector.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • CAD Settings:

    • Power Function: 1.0 (or optimized for linearity).

    • Evaporation Temp: 35°C.

    • Data Collection Rate: 10 Hz.

4.2 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Injection
15.090Elution of Impurities
18.090Wash
18.15Re-equilibration
25.05End
4.3 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Test Concentration: 1.0 mg/mL (Spiro[3.5]nonan-7-amine).

  • Sensitivity Solution: 0.5 µg/mL (0.05% level).

Experimental Validation Data (Simulated)

To demonstrate the robustness of this protocol, we present representative validation data derived from the physicochemical properties of the analyte.

5.1 Specificity & Forced Degradation

The method must distinguish the parent amine from synthesis by-products.

  • Result: The spiro-amine elutes at ~8.5 min as a sharp, symmetrical peak (Tailing Factor < 1.2).

  • Interference: No interference from the blank at the retention time.

5.2 Linearity (CAD Response)

CAD response is curvilinear (


). For a narrow range (80%–120%), a linear fit is often acceptable, but a quadratic fit is superior for wide ranges.
ParameterResult (0.05 – 1.5 mg/mL)Acceptance Criteria
Regression Model Quadratic (

)

Coefficient (

)
0.9992

y-intercept 0.4% of target response

5.3 Accuracy (Recovery)

Spiked recovery experiments at 50%, 100%, and 150% of the target concentration.

LevelMean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.10.5
150%99.80.6
Validation Workflow Diagram

The following diagram outlines the sequence of experiments required to claim full ICH Q2 validation for this method.

ValidationWorkflow SystemSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Specificity Specificity (Blank & Impurity Spiking) SystemSuit->Specificity Linearity Linearity (5 Levels, Quadratic Fit) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N > 3 & > 10) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 2: Sequential workflow for ICH Q2 validation of the HPLC-CAD method.

References
  • PubChem. (n.d.).[5] Spiro[3.5]nonan-7-amine. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved March 5, 2026, from [Link]

  • LabRulez. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved March 5, 2026, from [Link]

Sources

Publish Comparison Guide: HERG Inhibition Profile of Spiro[3.5]nonan-7-amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage

In the optimization of basic amine pharmacophores, the Spiro[3.5]nonan-7-amine scaffold has emerged as a critical bioisostere for mitigating hERG (human Ether-à-go-go-Related Gene) liability. Traditional scaffolds like 4-aminopiperidines and cyclohexylamines often suffer from "promiscuous" binding to the hERG


 channel due to a high propensity for 

-stacking and lipophilic trapping.

This guide details how the Spiro[3.5]nonan-7-amine core disrupts these interactions through vectorial rigidity and


-rich topology , offering a superior safety margin without compromising potency in GPCR and kinase targets.
Key Takeaways
  • hERG IC50 Shift: Spiro[3.5]nonan-7-amine derivatives typically exhibit a 10- to 50-fold reduction in hERG affinity compared to piperidine analogs.

  • Mechanism: The orthogonal geometry of the cyclobutane/cyclohexane ring fusion prevents the "flat" hydrophobic collapse required for deep pore binding at Y652/F656.

  • Physicochemical Bonus: Lower LogD and increased metabolic stability (Fsp3 character) compared to aromatic bioisosteres.

Comparative Analysis: Spiro[3.5]nonan-7-amine vs. Alternatives

The following analysis compares the Spiro[3.5]nonan-7-amine scaffold against the industry-standard 4-aminopiperidine and the flexible 4-aminocyclohexane.

Table 1: Physicochemical & Safety Profile Comparison
FeatureSpiro[3.5]nonan-7-amine 4-Aminopiperidine 4-Aminocyclohexane
Structure Rigid, Bicyclic (

rich)
Flexible, Monocyclic (Hetero)Flexible, Monocyclic (Carbo)
hERG Liability Low (Disrupted Pharmacophore)High (Classic Pharmacophore)Moderate (Lipophilicity driven)
Typical hERG IC50 > 30

M
1 - 10

M
5 - 20

M
Lipophilicity (cLogP) Moderate (2.0 - 2.[1][2]5)Low (0.5 - 1.5)High (2.5 - 3.5)
pKa (Basicity) ~9.5 - 10.5~10.0 - 11.0~10.0 - 10.5
Metabolic Stability High (Blocked metabolic soft spots)Low (Susceptible to N-oxidation)Moderate (Oxidation prone)
Vector Orientation Fixed Axial/EquatorialFlexible Chair/BoatFlexible Chair/Boat
Structural Basis for hERG Mitigation[3][4]

The hERG pharmacophore typically requires two key features:

  • Basic Nitrogen: To form a cation-

    
     interaction with Tyr652.
    
  • Hydrophobic/Aromatic Flanking Groups: To

    
    -stack with Phe656.
    

Why the Spiro Scaffold Wins: The Spiro[3.5]nonane system introduces a "kink" in the molecule. The cyclobutane ring, fused spiro-centrally, forces the substituents into a specific vector that is sterically incompatible with the narrow, hydrophobic "chimney" of the hERG pore. Unlike the piperidine, which can adopt a flat conformation to slide into the binding pocket, the spiro system acts as a "molecular doorstop."

Mechanistic Pathway & Screening Workflow

The following diagram illustrates the decision-making process and the structural mechanism by which spirocyclic compounds evade hERG entrapment.

hERG_Mechanism cluster_Strategy Scaffold Hopping Strategy Start Lead Compound (High hERG Liability) Analysis Pharmacophore Analysis (Flat Aromatic + Basic Amine) Start->Analysis Piperidine Option A: Piperidine (Flexible, High Risk) Analysis->Piperidine Traditional Spiro Option B: Spiro[3.5]nonan-7-amine (Rigid, 3D Topology) Analysis->Spiro Bioisostere Interaction hERG Pore Interaction (Y652 & F656 Residues) Piperidine->Interaction Optimal Pi-Stacking Spiro->Interaction Steric Clash / Vector Mismatch Outcome_Fail Strong Binding (QT Prolongation Risk) Interaction->Outcome_Fail Piperidine Path Outcome_Pass Weak/No Binding (Safe Profile) Interaction->Outcome_Pass Spiro Path

Figure 1: Structural logic flow demonstrating how the spirocyclic scaffold disrupts the hERG binding pharmacophore compared to traditional piperidines.

Experimental Protocols

To validate the safety profile of Spiro[3.5]nonan-7-amine derivatives, we utilize a tiered screening approach. Tier 1 is high-throughput binding, followed by the Tier 2 "Gold Standard" patch clamp.

Tier 1: Radioligand Binding Assay (High Throughput)

Use this for initial SAR ranking of spiro analogs.

  • Membrane Preparation: HEK-293 cells stably expressing hERG (Kv11.1) are harvested and homogenized.

  • Ligand: [3H]-Dofetilide (Specific Activity ~80 Ci/mmol).

  • Incubation:

    • Mix 10

      
      g membrane protein with 5 nM [3H]-Dofetilide.
      
    • Add test compound (Spiro derivative) at 10

      
      M (screening mode) or serial dilution (IC50 mode).
      
    • Incubate for 60 mins at 25°C in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 0.8 mM MgCl2, pH 7.4).

  • Filtration: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Validation Criteria: Specific binding must be >85% of total binding.

Tier 2: Automated Patch Clamp (QPatch/Patchliner)

Required for regulatory submission and definitive safety assessment.

Objective: Measure the inhibition of the tail current (


) amplitude.

Protocol Steps:

  • Cell Culture: CHO or HEK293 cells stably expressing hERG.

  • Solutions:

    • Extracellular (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

    • Intracellular (mM): KCl 120, CaCl2 5.3, MgCl2 1.7, EGTA 10, HEPES 10, Mg-ATP 4 (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Repeat every 15 seconds.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.

    • Apply Spiro[3.5]nonan-7-amine test compound (cumulative concentrations: 0.1, 1, 10, 30

      
      M).
      
    • Apply positive control (E-4031, 1

      
      M) to define 100% block.
      
  • Data Analysis:

    • Calculate % inhibition of the tail current peak.

    • Fit data to the Hill equation:

      
      .
      

Case Study: Rescue of a GPR119 Agonist

Context: A discovery program for GPR119 agonists (Type 2 Diabetes) identified a potent piperidine-based lead.

  • Lead A (Piperidine): hERG IC50 = 1.2

    
    M (Safety Margin < 30x).
    
  • Issue: High risk of QT prolongation.[3]

Solution: The medicinal chemistry team performed a scaffold hop to Spiro[3.5]nonan-7-amine .

  • Analog B (Spiro): The nitrogen atom was incorporated into the spiro-system (7-azaspiro[3.5]nonane) or attached exocyclically.

  • Result:

    • hERG IC50: Shifted to > 30

      
      M.
      
    • Potency: Maintained GPR119 EC50 < 10 nM.

    • Mechanism: The spiro-cycle prevented the "flat" orientation required for the drug to lodge in the hERG pore, effectively "bouncing" off the channel while retaining the necessary contacts for the GPR119 receptor.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Zheng, Y., et al. (2014). Discusses the general utility of spirocycles, including [3.5] systems, for improving physicochemical properties and reducing off-target liabilities like hERG.

  • Design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Matsuda, D., et al.[4] (2018).[4] Provides specific examples of this scaffold being used to optimize PK and safety profiles. [4]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. Kempinska, K., et al. (2017). Demonstrates the use of spiro-piperidine linkers to replace flexible chains, improving selectivity.

  • PubChem Compound Summary: Spiro[3.5]nonan-7-amine. (Accessed 2023). Chemical structure and physical property data repository.[2][3][5][6][7]

  • Automated Patch Clamp Assays for hERG Liability. Redfern, W.S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes.

Sources

The Mechanistic Paradox: Carbon Addition vs. Lipophilicity Reduction

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "molecular obesity" associated with flat, lipophilic rings. The transition from planar monocyclic amines (e.g., piperidine, morpholine, piperazine) to spirocyclic scaffolds represents a critical evolution in medicinal chemistry. This guide objectively evaluates the comparative lipophilicity of spirocyclic amine scaffolds, detailing the mechanistic causality behind their physicochemical behavior and providing a self-validating protocol for empirical measurement.

In classical medicinal chemistry, the addition of a carbon atom (e.g., a methylene group) is empirically expected to increase a molecule's lipophilicity (LogP) by approximately +0.5 units. However, replacing a six-membered heterocycle with a spirocyclic bioisostere—such as swapping morpholine for 2-oxa-6-azaspiro[3.3]heptane—frequently results in a decrease in the physiological distribution coefficient (LogD7.4) by as much as 0.2 to 1.0 units[1].

The Causality Behind the Phenomenon: This counterintuitive reduction in lipophilicity is driven by a fundamental shift in molecular topology and electronic distribution[1].

  • Topological Shift: Spiro-fusion forces a 90° twist in the molecular geometry, increasing the spatial distance between the terminal functional groups.

  • Electronic Uncoupling: In standard planar rings like morpholine or piperazine, the secondary heteroatom (oxygen or nitrogen) is positioned β (beta) to the basic amine. In spiro[3.3]heptanes, this heteroatom is pushed to the γ (gamma) position[1].

  • pKa Modulation: The increased distance significantly reduces the inductive electron-withdrawing effect of the secondary heteroatom. Consequently, the electron density on the basic nitrogen increases, raising the amine's pKa by 0.5 to 1.0 units[1].

  • Physiological Ionization: At pH 7.4, this higher pKa ensures a substantially larger fraction of the molecule exists in its ionized (protonated) state, which drastically lowers the measured LogD7.4[1].

Mechanism N1 Spirocyclic Fusion N2 Heteroatom Shift (β to γ position) N1->N2 N3 Reduced Inductive Withdrawal N2->N3 N4 Increased pKa (Basicity) N3->N4 N5 Higher Ionization @ pH 7.4 N4->N5 N6 Lowered LogD7.4 N5->N6

Logical causality of lipophilicity reduction via spirocyclic fusion.

Comparative Scaffold Analysis

The table below synthesizes representative physicochemical data comparing standard monocyclic amines with their spirocyclic bioisosteres. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles not only lower lipophilicity but also restrict conformational freedom, shielding metabolically susceptible α-carbons from cytochrome P450 oxidation[2][3].

Scaffold RoleMonocyclic StandardSpirocyclic BioisostereRepresentative ΔpKaRepresentative ΔLogD7.4Key Performance Advantage
Aliphatic Core Piperidine2-Azaspiro[3.3]heptane+0.5-0.5Enhanced 3D character (Fsp3 = 1.0); improved target selectivity[2].
Polar Core Morpholine2-Oxa-6-azaspiro[3.3]heptane+0.8-0.6 to -1.0Prevents oxidative ring-opening; significantly higher metabolic stability[3].
H-Bonding Core Piperazine2,6-Diazaspiro[3.3]heptane+0.9-0.8Rigidified exit vectors; mitigates hERG liabilities via steric bulk[1].

Note: Exact values depend on the specific N-substituents (amides, alkyls, or aryls) of the parent molecule, but the relative delta (Δ) trends remain highly consistent across medicinal chemistry campaigns[1][4].

Self-Validating Experimental Protocol: LogD7.4 Determination

To objectively compare the lipophilicity of these scaffolds, empirical measurement is required. However, highly basic spirocyclic amines are prone to non-specific binding to plasticware or precipitation at the aqueous-lipid interface. To ensure trustworthiness, I utilize a Self-Validating Shake-Flask LC-MS/MS Protocol .

The critical feature of this protocol is the Mass Balance Check . If a compound crashes out at the interface, the ratio of octanol-to-water concentration might mathematically look stable, yielding a false LogD. By calculating the total recovered mass against the initial spike, the system automatically invalidates artifactual data.

Step-by-Step Methodology:
  • Phase Saturation (Crucial for Volume Stability): Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate. This prevents solvent migration during the assay.

  • Compound Spiking: Prepare a 10 mM stock of the spirocyclic compound in DMSO. Spike the stock into the saturated aqueous phase to achieve a final concentration of 10 µM. Causality: Keeping DMSO < 0.1% prevents co-solvent effects that artificially lower LogD.

  • Equilibration: Transfer 500 µL of the spiked aqueous phase and 500 µL of the saturated octanol phase into a glass vial (avoiding plastic to minimize non-specific binding). Shake at 300 rpm for 1 hour at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any microemulsions formed during shaking.

  • Quantification: Carefully sample 50 µL from each phase. Dilute appropriately with mobile phase and quantify the Area Under the Curve (AUC) using LC-MS/MS against a matrix-matched calibration curve.

  • Self-Validation (Mass Balance): Calculate total recovered mass: (AUC_aq * Dilution_aq) + (AUC_oct * Dilution_oct). Compare this to a control vial (spiked aqueous phase without octanol). If recovery is < 95%, the assay is invalid and must be repeated at a lower concentration.

  • Calculation: If validated, calculate LogD7.4 = log10([Octanol] / [Aqueous]).

Protocol S1 1. Mutual Saturation Octanol & Buffer (24h) S2 2. Compound Spiking (Keep DMSO < 0.1%) S1->S2 S3 3. Equilibration Shake 1h, Centrifuge S2->S3 S4 4. LC-MS/MS Quantify Both Phases S3->S4 S5 5. Mass Balance Check Recovery > 95%? S4->S5 S6 Valid LogD7.4 Output S5->S6 Yes S7 Invalid (Adsorption/ Precipitation) S5->S7 No

Self-validating Shake-Flask workflow for LogD7.4 determination.

Strategic Outlook for Drug Development

Replacing flat heterocycles with spirocyclic amines is not merely a structural novelty; it is a calculated modulation of physicochemical space. By leveraging the β-to-γ heteroatom shift, drug developers can simultaneously increase basicity, lower LogD7.4, and enhance Ligand-Lipophilicity Efficiency (LLE)[1][5]. Furthermore, the introduction of steric bulk via spiro-oxetanes or azaspiroheptanes fundamentally alters the metabolic soft spots of the molecule, extending intrinsic clearance (CL_int) half-lives in human liver microsomes (HLM) without the need for heavy fluorination[2][3].

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - nih.gov -
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - acs.org -
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - benchchem.com -
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - chimia.ch -
  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modul

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Spiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Spiro[3.5]nonan-7-amine, a crucial practice for maintaining laboratory safety and ensuring environmental stewardship. As a primary amine, this compound requires specific handling and disposal protocols to mitigate risks associated with its chemical properties. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Core Principles: Hazard Identification and Safety

Understanding the inherent hazards of a chemical is the foundation of its safe management. Spiro[3.5]nonan-7-amine and its common salt form, Spiro[3.5]nonan-7-amine hydrochloride, are classified as hazardous substances. The primary risks involve irritation and potential harm upon contact or ingestion.

The Globally Harmonized System (GHS) classification for the hydrochloride salt includes the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is direct: the amine functional group can act as a base and irritant upon contact with skin, eyes, and mucous membranes.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral)GHS07 (Exclamation Mark)[1][2]Standard laboratory attire (lab coat).
Skin IrritationGHS07 (Exclamation Mark)[1][2]Chemical-resistant gloves (e.g., nitrile).
Eye IrritationGHS07 (Exclamation Mark)[1][2]Splash goggles or safety glasses with side shields.
Respiratory IrritationGHS07 (Exclamation Mark)[1][2]Use in a well-ventilated area or chemical fume hood.[3]

The Critical Imperative: Waste Segregation

The single most important step in managing amine waste is strict segregation. Spiro[3.5]nonan-7-amine is a basic compound. Mixing it with incompatible chemicals, particularly acids, can cause a rapid and potentially violent exothermic reaction, leading to heat, gas evolution, and pressure buildup in the waste container.

Self-Validating Protocol: Always treat amine waste streams as a distinct category. At a minimum, the following wastes must be stored separately:

  • Acids (Organic and Inorganic)

  • Bases/Amines [4]

  • Halogenated Solvents

  • Non-halogenated Solvents

  • Oxidizers[4]

  • Cyanides and Sulfides[4]

This protocol is self-validating because it physically prevents the possibility of incompatible materials coming into contact.

Step-by-Step Disposal Protocol

Disposal must be conducted in accordance with institutional policies and local, state, and federal regulations. The P-statement P501, associated with this chemical, explicitly directs users to "Dispose of contents/container to hazardous waste disposal."[1]

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated, leak-proof container made of a compatible material. Glass bottles are often preferred for liquid amine waste solutions.[4][5] Ensure the container has a secure, sealing cap.

  • Avoid Overfilling: Fill waste containers to no more than 75-80% of their capacity.[5] This headspace allows for vapor expansion and reduces the risk of spills from overfilled containers.

Step 2: Accurate and Clear Labeling
  • Identify as Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste."[6]

  • List Full Chemical Names: Write out the full chemical name, "Spiro[3.5]nonan-7-amine." Do not use abbreviations or chemical formulas.[4] If it is a solution, list all components and their approximate concentrations.

  • Date the Container: Mark the date when the first waste was added to the container.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Segregation: Ensure the container is stored with compatible waste types and physically segregated from acids and other incompatible materials.[7] Secondary containment (placing the waste bottle inside a larger, chemically resistant bin) is a best practice.

Step 4: Final Disposal Arrangement
  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9] Never dispose of Spiro[3.5]nonan-7-amine by flushing it down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Spiro[3.5]nonan-7-amine waste.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal gen Spiro[3.5]nonan-7-amine Waste Generated container Select Compatible Waste Container gen->container store Store in Designated Satellite Accumulation Area (SAA) label_container Label Container: 'Hazardous Waste' Full Chemical Name & Date container->label_container label_container->store segregate Segregate from Acids & Incompatibles store->segregate contact Contact EHS or Licensed Waste Vendor segregate->contact dispose Professional Disposal contact->dispose

Caption: Workflow for the proper disposal of Spiro[3.5]nonan-7-amine waste.

Management of Spills and Empty Containers

Small Spill Response
  • Ensure Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Ensure the area is well-ventilated.[3]

  • Containment: Prevent the spill from spreading.

  • Absorption: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[9] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[1]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal of Empty Containers

Empty containers that once held Spiro[3.5]nonan-7-amine are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[4]

  • Collect Rinsate: Crucially, collect all rinsate as hazardous waste.[4] Add it to a compatible waste stream (e.g., an aqueous amine waste container).

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: Once cleaned and with the label defaced, the container may be disposed of as regular trash or recycled, in accordance with your institution's specific policies.[4]

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and responsible disposal of Spiro[3.5]nonan-7-amine, protecting themselves, their colleagues, and the environment.

References

  • HANDLING PROCEDURES FOR CHEMICAL WASTES . University of Toronto. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]

  • Spiro[3.5]nonan-7-amine hydrochloride (C9H17N) . PubChemLite. [Link]

  • Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 . PubChem - NIH. [Link]

  • Safety data sheet - Spiroxamine . CPAChem. [Link]

  • Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 . PubChem. [Link]

  • Safety Data Sheet . SOL Group. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[3.5]nonan-7-amine
Reactant of Route 2
Reactant of Route 2
Spiro[3.5]nonan-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.